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  • Product: 1-Methoxy-3-nitropropane

Core Science & Biosynthesis

Foundational

Part 1: Executive Summary & Retrosynthetic Analysis

The synthesis of 1-Methoxy-3-nitropropane (CAS: 42472-01-5) requires a strategic approach to balance nucleophilic substitution efficiency against the risk of elimination, particularly given the acidity of the -protons ad...

Author: BenchChem Technical Support Team. Date: February 2026

The synthesis of 1-Methoxy-3-nitropropane (CAS: 42472-01-5) requires a strategic approach to balance nucleophilic substitution efficiency against the risk of elimination, particularly given the acidity of the


-protons adjacent to the nitro group.

This guide details two authoritative pathways: the Modified Victor Meyer Reaction (Nitration of the halo-ether) and the O-Methylation of 3-Nitropropan-1-ol .

Compound: 1-Methoxy-3-nitropropane CAS: 42472-01-5 Molecular Formula:


Applications:  Intermediate in the synthesis of amino-ethers, energetic plasticizers, and functionalized lipids for drug delivery.

Retrosynthetic Logic: The molecule contains two distinct functional groups: a primary ether and a primary nitro group. The synthesis is best approached by installing the sensitive nitro group last (to avoid handling volatile nitro-intermediates) or by methylating a stable nitro-alcohol.

  • Pathway A (Recommended): Nucleophilic displacement of a halide in 1-bromo-3-methoxypropane using a nitrite source.

  • Pathway B: O-Methylation of 3-nitropropan-1-ol.

Retrosynthesis cluster_0 Pathway A (Nitration) cluster_1 Pathway B (Methylation) Target 1-Methoxy-3-nitropropane (Target) Precursor1 1-Bromo-3-methoxypropane Precursor1->Target Nucleophilic Substitution (Victor Meyer/Kornblum) Source1 Nitrite Source (AgNO2 or NaNO2) Precursor2 3-Nitropropan-1-ol Precursor2->Target O-Alkylation (Williamson Ether) Source2 Methylating Agent (MeI / Ag2O)

Figure 1: Retrosynthetic analysis showing the two primary disconnection strategies.

Part 2: Strategic Synthesis Pathways

Route 1: The Modified Victor Meyer Reaction (Recommended)

This route is preferred for scale-up because 1-bromo-3-methoxypropane is a stable, commercially available starting material. The key challenge is the ambident nature of the nitrite ion (


), which can attack via Nitrogen (forming the desired Nitro compound) or Oxygen (forming the unstable Nitrite ester).
  • Reagents: Silver Nitrite (

    
    ) or Sodium Nitrite (
    
    
    
    ).
  • Mechanism:

    
     Displacement.
    
  • Selectivity Control:

    • 
       (Victor Meyer):  Favors N-alkylation  (Nitro) due to the "soft-soft" interaction and precipitation of AgBr.
      
    • 
       (Kornblum):  Favors O-alkylation  (Nitrite ester) unless performed in polar aprotic solvents (DMF/DMSO) with scavengers (e.g., Urea/Phloroglucinol) to prevent nitrite ester hydrolysis.
      

Protocol Selection: For laboratory synthesis (<50g), the


 method  is superior due to cleaner reaction profiles and easier purification, despite the cost of silver.
Route 2: O-Methylation of 3-Nitropropan-1-ol

This route is viable if 3-nitropropan-1-ol is already available (e.g., from Michael addition of water to nitroallylic precursors).

  • Reagents: Methyl Iodide (

    
    ) + Silver Oxide (
    
    
    
    ) or Sodium Hydride (
    
    
    ).
  • Critical Risk: Strong bases (NaH) can deprotonate the

    
    -carbon of the nitro group (
    
    
    
    ), leading to the nitronate anion and polymerization/decomposition (Nef reaction).
  • Solution: Use

    
      as a mild base to promote O-methylation without affecting the nitro group.
    

Part 3: Detailed Experimental Protocols

Protocol A: Synthesis via Silver Nitrite (Victor Meyer)

Reference Grounding: J. Org. Chem. 1978, 43, 16 [1]; Org. Synth. Coll. Vol. 4, 724 [2].

Materials:

  • 1-Bromo-3-methoxypropane (CAS 36865-41-5): 15.3 g (0.10 mol)

  • Silver Nitrite (

    
    ): 23.1 g (0.15 mol)
    
  • Diethyl Ether (Anhydrous): 150 mL

  • Magnesium Sulfate (

    
    )
    

Step-by-Step Methodology:

  • Preparation: In a 500 mL 3-neck round-bottom flask wrapped in aluminum foil (to exclude light), suspend Silver Nitrite (23.1 g) in 100 mL of anhydrous diethyl ether .

  • Cooling: Cool the suspension to 0°C using an ice bath.

  • Addition: Add 1-bromo-3-methoxypropane (15.3 g) dropwise over 30 minutes while stirring vigorously. The reaction is exothermic; maintain internal temperature <5°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 24–48 hours. The grey silver nitrite will gradually convert to pale yellow silver bromide precipitate.

  • Filtration: Filter the reaction mixture through a Celite pad to remove silver salts. Wash the cake with 50 mL ether. Caution: Silver residues may be explosive if allowed to dry completely with organic residues; rinse thoroughly with water before disposal.

  • Distillation: Concentrate the filtrate under reduced pressure (do not heat above 40°C initially). The residue contains the product and the unstable nitrite ester byproduct.

  • Purification: Distill the residue under high vacuum.

    • Fraction 1: Alkyl Nitrite (lower boiling).

    • Fraction 2:1-Methoxy-3-nitropropane (bp ~75–80°C at 2 mmHg).

Yield: Expect 55–65%.

Protocol B: Synthesis via 3-Nitropropan-1-ol Methylation

Reference Grounding: Org. Synth. 2012, 89, 274 [3].

Materials:

  • 3-Nitropropan-1-ol: 10.5 g (0.10 mol)

  • Methyl Iodide (

    
    ): 28.4 g (0.20 mol)
    
  • Silver Oxide (

    
    ): 23.2 g (0.10 mol)
    
  • Dichloromethane (DCM): 100 mL

Step-by-Step Methodology:

  • Dissolution: Dissolve 3-nitropropan-1-ol in DCM in a pressure-rated vessel or round-bottom flask.

  • Reagent Addition: Add Methyl Iodide followed by Silver Oxide in one portion.

  • Reaction: Stir the suspension at room temperature for 12–24 hours. The

    
     acts as a proton scavenger and catalyst.
    
  • Work-up: Filter the mixture through Celite to remove silver salts.

  • Concentration: Evaporate the solvent and excess MeI.

  • Purification: The crude oil is often pure enough (>95%), but can be distilled for high purity.

Yield: Expect 85–90%.

Part 4: Data Summary & Process Comparison

FeaturePathway A (Victor Meyer)Pathway B (Methylation)
Starting Material 1-Bromo-3-methoxypropane3-Nitropropan-1-ol
Key Reagent


Primary Mechanism

(Ambident Nucleophile)
Williamson Ether Synthesis
Major Byproduct Alkyl Nitrite (

)
Silver Iodide
Scalability Moderate (Silver cost)High (if alcohol available)
Safety Profile High Risk: Nitrite esters are vasodilators.Moderate Risk: MeI is toxic/carcinogenic.
Typical Yield 55–65%85–90%

Part 5: Critical Mechanism Visualization

The competition between N-attack and O-attack in Pathway A is the critical process parameter.

Mechanism RX 1-Bromo-3-methoxypropane TS_N Transition State (N-Attack) Soft-Soft Interaction RX->TS_N Ag+ assists Br- removal TS_O Transition State (O-Attack) Hard-Hard Interaction RX->TS_O Nitrite Nitrite Ion (NO2-) Nitrite->TS_N Nitrite->TS_O Product_N 1-Methoxy-3-nitropropane (Thermodynamic Product) TS_N->Product_N Major Pathway (AgNO2) Product_O Propyl Nitrite Ester (Kinetic/Unstable) TS_O->Product_O Minor Pathway

Figure 2: Mechanistic divergence in the Victor Meyer reaction. Silver (Ag+) catalysis favors the N-alkylation pathway.

Part 6: References

  • Bartmess, J. E.; et al. "The Taft equation as applied to equilibrium acidities of nitroalkanes." The Journal of Organic Chemistry, 1978, 43 (16), 321–325.

  • Kornblum, N.; Ungnade, H. E. "1-Nitrooctane." Organic Syntheses, Coll. Vol. 4, p.724 (1963).

  • Griesser, H.; et al. "3-Nitropropanal, 3-Nitropropanol, and 3-Nitropropanal Dimethyl Acetal." Organic Syntheses, 2012, 89 , 274.

  • Accela Chem. "Product Information: 1-Methoxy-3-nitropropane (CAS 42472-01-5)."[1][2] AccelaChem Catalog.

Sources

Exploratory

An In-depth Technical Guide to 1-Methoxy-3-nitropropane: Synthesis, Properties, and Reactivity

Abstract 1-Methoxy-3-nitropropane (CAS No: 42472-01-5) is a bifunctional organic molecule incorporating both an ether and a primary nitroalkane functional group.[1] This unique structural arrangement presents a versatile...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

1-Methoxy-3-nitropropane (CAS No: 42472-01-5) is a bifunctional organic molecule incorporating both an ether and a primary nitroalkane functional group.[1] This unique structural arrangement presents a versatile platform for synthetic chemistry, offering multiple avenues for molecular elaboration. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from analogous structures and fundamental chemical principles to provide a comprehensive technical overview for researchers, chemists, and professionals in drug development. We will explore its physicochemical properties, plausible synthetic routes, characteristic spectroscopic signatures, key chemical transformations, and essential safety protocols.

Molecular Structure and Physicochemical Properties

The structure of 1-Methoxy-3-nitropropane features a propyl chain with a methoxy group at position 1 and a nitro group at position 3. The strong electron-withdrawing nature of the nitro group significantly influences the molecule's overall polarity and the acidity of the adjacent methylene protons.[2]

Predicted Physicochemical Data

The following table summarizes the core and predicted physicochemical properties of 1-Methoxy-3-nitropropane. These values are estimated based on the properties of its constituent functional groups and related molecules, such as 1-nitropropane and 1-methoxypropane.

PropertyValueSource / Basis
CAS Number 42472-01-5
Molecular Formula C₄H₉NO₃
Molecular Weight 119.12 g/mol Calculated
Appearance Colorless liquid (Predicted)[2][3]
Boiling Point ~150-170 °C (Estimated)Based on 1-nitropropane (132 °C) and increased polarity/mass.[3]
Density ~1.05 g/cm³ (Estimated)Based on 1-nitropropane (~1.0 g/cm³).[3]
Solubility Sparingly soluble in water; Soluble in most organic solvents.[2]
Polarity HighDue to the polar nitro group.[2]

Synthesis and Spectroscopic Characterization

The synthesis of alkoxy-nitroalkanes can be approached through several established methodologies in organic chemistry. A logical and efficient pathway to 1-Methoxy-3-nitropropane would involve the conjugate addition of methanol to a suitable nitroalkene precursor.

Proposed Synthetic Workflow: Michael Addition

A plausible and high-yielding route involves the base-catalyzed Michael addition of methanol to 1-nitroprop-1-ene. This reaction leverages the electrophilic nature of the nitroalkene and the nucleophilicity of the methoxide ion.

  • Reaction Setup: To a solution of 1-nitroprop-1-ene (1.0 eq) in anhydrous methanol (acting as both reactant and solvent) at 0 °C, add a catalytic amount of a non-nucleophilic base such as sodium methoxide (0.1 eq).

  • Reaction Execution: Stir the mixture at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Work-up: Quench the reaction by adding a mild acid, such as saturated aqueous ammonium chloride, to neutralize the catalyst.

  • Extraction: Remove the bulk of the methanol under reduced pressure. Partition the residue between ethyl acetate and water. Separate the organic layer, and wash it with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo. Purify the resulting crude oil via flash column chromatography on silica gel to yield pure 1-Methoxy-3-nitropropane.

SynthesisWorkflow cluster_reactants Reactants cluster_process Process 1_Nitropropene 1-Nitroprop-1-ene Reaction Michael Addition (Room Temperature) 1_Nitropropene->Reaction Methanol Methanol (CH₃OH) Methanol->Reaction NaOMe Sodium Methoxide (cat.) NaOMe->Reaction Workup Acidic Quench & Extraction Reaction->Workup Purification Flash Chromatography Workup->Purification Product 1-Methoxy-3-nitropropane Purification->Product

Caption: Proposed synthetic workflow for 1-Methoxy-3-nitropropane.

Spectroscopic Characterization

The identity and purity of the synthesized compound would be confirmed using a suite of spectroscopic techniques. The expected data are summarized below.

TechniqueExpected Features
¹H NMR δ (ppm): ~4.5 (t, 2H, -CH₂NO₂), ~3.4 (t, 2H, -CH₂OCH₃), ~3.3 (s, 3H, -OCH₃), ~2.2 (quintet, 2H, -CH₂CH₂CH₂-).
¹³C NMR δ (ppm): ~75 (-CH₂NO₂), ~70 (-CH₂OCH₃), ~59 (-OCH₃), ~25 (-CH₂CH₂CH₂-).
IR (cm⁻¹) ~2950-2850 (C-H stretch), ~1550 (asymmetric N-O stretch), ~1375 (symmetric N-O stretch), ~1100 (C-O-C stretch).[4]
Mass Spec (m/z) [M]⁺: 119. Fragments: Loss of NO₂ (m/z 73), loss of OCH₃ (m/z 88), methoxypropyl cation (m/z 73).[5]

Chemical Reactivity and Synthetic Utility

The dual functionality of 1-Methoxy-3-nitropropane makes it a valuable intermediate. The nitro group, in particular, serves as a linchpin for a variety of powerful chemical transformations.

Reactions of the Nitro Group

The nitro group can be readily transformed into other synthetically useful functional groups, such as amines and carbonyls.

  • Reduction to Primary Amines: The most common transformation is the reduction of the nitro group to a primary amine, yielding 3-methoxy-1-propanamine. This can be achieved under various conditions, including catalytic hydrogenation (e.g., H₂, Pd/C) or using metal-acid systems (e.g., Fe/HCl).[2][6] This transformation is highly efficient and tolerant of the ether linkage.

  • The Nef Reaction: Treatment of the primary nitroalkane with a strong base forms a nitronate salt. Subsequent hydrolysis with a strong mineral acid, known as the Nef reaction, converts the nitro group into an aldehyde, yielding 3-methoxypropanal.[2][7] This provides access to a different class of compounds from the same precursor.

  • Nitronate Anion Chemistry: The protons on the carbon alpha to the nitro group are acidic (pKa ≈ 10 in H₂O).[8] Deprotonation with a mild base generates a resonance-stabilized nitronate anion, which is a potent carbon nucleophile. This anion can participate in C-C bond-forming reactions such as alkylations and additions to carbonyls (Henry Reaction).[7][8]

ReactivityDiagram cluster_products Key Transformations start 1-Methoxy-3-nitropropane amine 3-Methoxy-1-propanamine start->amine Reduction (e.g., H₂, Pd/C) aldehyde 3-Methoxypropanal start->aldehyde Nef Reaction (1. Base, 2. H₃O⁺) cc_bond C-C Bond Formation (e.g., Alkylation) start->cc_bond Nitronate Formation (Base, then E⁺)

Caption: Key synthetic transformations of 1-Methoxy-3-nitropropane.

Influence of the Methoxy Group on Reactivity

The presence of the methoxy group at the β-position relative to the nitro group can influence reactivity. Some studies have noted that β-alkoxy nitroalkanes may undergo elimination reactions under certain conditions, potentially competing with other desired transformations like alkylation.[9] This pathway should be considered when planning multi-step syntheses.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 1-Methoxy-3-nitropropane is not widely available, prudent laboratory practice dictates handling it with care, referencing data from analogous compounds like 1-nitropropane and various ethers.

Hazard CategoryPrecautionary Measures and InformationSource
Flammability Assumed to be a flammable liquid. Keep away from heat, sparks, and open flames. Use in a well-ventilated area or fume hood.[10][11]
Toxicity Nitroalkanes are moderately toxic and can cause damage to the kidneys and liver upon significant exposure. Avoid inhalation of vapors and direct skin contact.[3][12]
Personal Protective Equipment (PPE) Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[13][14]
Storage Store in a cool, dry, well-ventilated area in a tightly sealed container, away from strong oxidizing agents, acids, and bases.[13]
In case of Fire Use CO₂, dry chemical, or alcohol-resistant foam to extinguish.[11][13]

Potential Applications in Research and Development

1-Methoxy-3-nitropropane is a promising building block for chemical synthesis, particularly in the fields of medicinal chemistry and materials science.

  • Pharmaceutical Synthesis: The reduction product, 3-methoxy-1-propanamine, is a valuable synthon for introducing a flexible, polar sidechain in drug candidates.

  • Heterocyclic Chemistry: The nitro group and its derivatives (amine, carbonyl) are key functionalities for constructing a wide array of nitrogen- and oxygen-containing heterocyclic rings, which are prevalent scaffolds in bioactive molecules.[7]

  • Solvent and Additive Research: Given its polarity and functional groups, it could be explored as a specialized solvent or as an additive in formulations, although its reactivity might limit this application.[15][16]

Conclusion

1-Methoxy-3-nitropropane represents a versatile yet under-explored chemical entity. By applying established principles of nitroalkane and ether chemistry, this guide has outlined its probable physicochemical properties, a robust synthetic strategy, and its significant potential as a synthetic intermediate. The ability to readily convert the nitro group into an amine, a carbonyl, or use it as a nucleophilic handle provides chemists with a powerful tool for the construction of complex molecular architectures. As with any chemical, a thorough understanding of its reactivity and adherence to strict safety protocols are paramount for its successful and safe utilization in the laboratory.

References

  • MacMillan, D. W. C., et al. (2022). Photoredox-Nickel Dual-Catalyzed C-Alkylation of Secondary Nitroalkanes: Access to Sterically Hindered α-Tertiary Amines. PMC. Available at: [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (1998). Direct methoxylation of nitroarenes and nitroazaarenes with alkaline methoxides via nucleophilic displacement of an aromatic hydrogen atom. RSC Publishing. Available at: [Link]

  • National Institutes of Health. (2020). Electrophilically Activated Nitroalkanes in Reactions With Carbon Based Nucleophiles. NIH. Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzene, 1-methoxy-3-nitro- (CAS 555-03-3). Cheméo. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Organic Chemistry Portal. Available at: [Link]

  • NIST. (n.d.). Benzene, 1-methoxy-3-nitro-. NIST WebBook. Available at: [Link]

  • Georganics. (2024). 1-METHOXYPROPANE SAFETY DATA SHEET. Georganics. Available at: [Link]

  • PubChem. (n.d.). 1-Methoxy-3-nitrocyclohexane. PubChem. Available at: [Link]

  • Reagentia. (n.d.). 1-Methoxy-3-nitropropane. Reagentia. Available at: [Link]

  • Unknown. (2020). NITRO COMPOUNDS. Unknown Source. Available at: [Link]

  • Wiley-VCH. (2021). 1 Synthesis of Nitroalkanes. Wiley-VCH. Available at: [Link]

  • Arkivoc. (2009). Nitroalkanes as key building blocks for the synthesis of heterocyclic derivatives. Arkivoc. Available at: [Link]

  • EPA. (2025). Benzene, 1-methoxy-3-nitro- - Toxics Release Inventory. EPA. Available at: [Link]

  • MacMillan, D. W. C., et al. (2017). A General Method for C–Alkylation of Nitroalkanes with Alkyl Halides: Nickel Photoredox Catalysis. PMC. Available at: [Link]

  • SIELC Technologies. (2018). Benzene, 1-methoxy-3-nitro-. SIELC Technologies. Available at: [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet - 1-Nitropropane. NJ.gov. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of 1-methoxypropane. Doc Brown's Chemistry. Available at: [Link]

  • ChemBK. (2025). 1-Methoxy-3-hydroxypropane. ChemBK. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of 1-methoxypropane. Doc Brown's Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Synthetic Procedures for the Preparation of Nitroalkanes. ResearchGate. Available at: [Link]

  • Chemistry Steps. (2025). Identifying Unknown from IR, NMR, and Mass Spectrometry. Chemistry Steps. Available at: [Link]

  • Unknown. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Unknown Source. Available at: [Link]

  • Unknown. (n.d.). Nitro and Cyno Compounds Preparation of Nitro Compounds. Unknown Source. Available at: [Link]

  • Publisso. (2025). 1‐Nitropropane. Publisso. Available at: [Link]

  • Google Patents. (n.d.). CN111333494A - Synthetic method of 6-methoxy-1-tetralone. Google Patents.
  • ChemSynthesis. (2025). 1-methoxy-3-nitrobenzene. ChemSynthesis. Available at: [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2023). Benzene, 1-methoxy-4-nitro- - Evaluation statement. AICIS. Available at: [Link]

  • Wikipedia. (n.d.). 1-Nitropropane. Wikipedia. Available at: [Link]

  • PubChem. (n.d.). 1-Methoxy-3-(3-methoxypropoxy)propane. PubChem. Available at: [Link]

  • Mirante. (n.d.). Organic Chemistry Ir And Nmr Cheat Sheet. Mirante. Available at: [Link]

Sources

Foundational

The Aliphatic Nitro-Ether Scaffold: A Technical Guide to 1-Methoxy-3-nitropropane

The following technical guide is structured to provide an exhaustive analysis of 1-Methoxy-3-nitropropane (CAS 42472-01-5). This document deviates from standard templates to prioritize the molecule's unique role as a bif...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide an exhaustive analysis of 1-Methoxy-3-nitropropane (CAS 42472-01-5). This document deviates from standard templates to prioritize the molecule's unique role as a bifunctional aliphatic building block in medicinal chemistry.

Executive Summary

1-Methoxy-3-nitropropane (CAS 42472-01-5) is a bifunctional organic intermediate characterized by a three-carbon aliphatic chain terminated by a methoxy ether and a primary nitro group.[1][2] In drug development, it serves as a critical "masked" synthon. The nitro group provides electrophilic activation for carbon-carbon bond formation (via Henry or Michael reactions) and serves as a latent precursor to the 3-methoxypropylamine motif—a pharmacophore found in various GPCR ligands and kinase inhibitors.

This guide details the physicochemical profile, validated synthesis routes, reaction mechanisms, and safety protocols required for the rigorous handling of this compound in a research setting.

Chemical Identity & Physicochemical Profile[3][4][5][6][7][8]

PropertyDataNotes
IUPAC Name 1-Methoxy-3-nitropropane
CAS Number 42472-01-5
Molecular Formula C₄H₉NO₃
Molecular Weight 119.12 g/mol
Structure CH₃–O–CH₂–CH₂–CH₂–NO₂Linear aliphatic chain
Appearance Pale yellow liquidTypical of aliphatic nitro compounds
Boiling Point ~185–190 °C (est.[3][4] at 760 mmHg)High bp due to nitro group polarity
Solubility Soluble in DCM, MeOH, DMSOLimited water solubility
Key Reactivity C-H Acidity (pKₐ ~10)

-protons to nitro group are acidic

Synthetic Utility & Mechanism[10]

The strategic value of 1-Methoxy-3-nitropropane lies in its dual functionality. The methoxy group acts as a stable, lipophilic anchor, while the nitro group offers orthogonal reactivity.

The "Latent Amine" Strategy

In multi-step synthesis, primary amines are often problematic due to nucleophilicity and oxidation susceptibility. The nitro group in 1-Methoxy-3-nitropropane is chemically robust against acidic and oxidative conditions. It can be carried through several synthetic steps and reduced to the amine (3-methoxypropylamine ) only at the final stage, typically using catalytic hydrogenation (H₂/Pd-C) or chemical reduction (Fe/HCl).

Carbon-Carbon Bond Formation

Unlike the corresponding amine, the nitroalkane moiety allows for carbon skeleton extension. The


-protons (adjacent to -NO₂) are sufficiently acidic (pKₐ ~10) to be deprotonated by weak bases, generating a nitronate anion.
  • Henry Reaction (Nitroaldol): Reaction with aldehydes to form

    
    -nitroalcohols.
    
  • Michael Addition: The nitronate acts as a Michael donor to

    
    -unsaturated carbonyls.
    

Experimental Protocols

Protocol A: Synthesis via Victor Meyer Reaction (Substitution)

Context: This is the primary industrial and laboratory route, utilizing the commercially available 1-chloro-3-methoxypropane.

Materials:

  • 1-Chloro-3-methoxypropane (1.0 eq)

  • Sodium Nitrite (NaNO₂, 1.5 eq)

  • Urea (0.5 eq) - Scavenger for nitrous acid to prevent side reactions.

  • DMSO (Dimethyl sulfoxide) - Solvent.

Step-by-Step Workflow:

  • Preparation: In a dry round-bottom flask under N₂ atmosphere, dissolve NaNO₂ (1.5 eq) and Urea (0.5 eq) in anhydrous DMSO (5 mL per mmol substrate). The urea is critical to scavenge free HNO₂ which can degrade the product.

  • Addition: Cool the mixture to 0°C. Add 1-Chloro-3-methoxypropane dropwise over 30 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 6–12 hours. Monitor by TLC (stain with KMnO₄; nitro compounds often do not UV absorb strongly).

  • Quench: Pour the reaction mixture into ice-cold brine.

  • Extraction: Extract with Diethyl Ether (3x). The nitroalkane partitions into the organic phase; DMSO remains in the aqueous phase.

  • Purification: Wash combined organics with water (to remove residual DMSO) and brine. Dry over MgSO₄. Concentrate in vacuo.

  • Distillation: Purify the crude oil via vacuum distillation. Caution: Do not overheat the residue as nitro compounds can decompose exothermically.

Validation (Self-Validating System):

  • IR Spectroscopy: Look for strong asymmetric NO₂ stretch at 1550 cm⁻¹ and symmetric stretch at 1370 cm⁻¹ . Absence of C-Cl stretch (~700 cm⁻¹).

  • ¹H-NMR (CDCl₃): The triplet corresponding to

    
     will shift significantly downfield (~4.4 ppm) compared to the starting chloride (~3.6 ppm).
    
Protocol B: Reduction to 3-Methoxypropylamine

Context: Converting the nitro group to the functional primary amine.

  • Dissolve 1-Methoxy-3-nitropropane in Methanol.

  • Add 10% Pd/C catalyst (10 wt% loading).

  • Stir under H₂ atmosphere (balloon pressure) for 4 hours.

  • Filter through Celite to remove catalyst.

  • Concentrate to yield 3-methoxypropylamine.

Visualizing the Chemical Divergence

The following diagram illustrates the central role of 1-Methoxy-3-nitropropane as a divergent intermediate.

G Core 1-Methoxy-3-nitropropane (CAS 42472-01-5) ProductA 3-Methoxypropylamine (Linker / Pharmacophore) Core->ProductA H2, Pd/C Reduction ProductB Nitroaldol Adducts (Henry Reaction) Core->ProductB R-CHO, Base C-C Bond Formation ProductC Michael Adducts (Chain Extension) Core->ProductC Enone, Base Michael Addition ProductD 3-Methoxypropanoic Acid (Nef Reaction) Core->ProductD KMnO4 or O3 Oxidative Cleavage Precursor 1-Chloro-3-methoxypropane Precursor->Core NaNO2, DMSO (Victor Meyer)

Figure 1: Divergent synthesis pathways from the 1-Methoxy-3-nitropropane scaffold.

Safety & Handling (E-E-A-T)

Working with aliphatic nitro compounds requires adherence to strict safety protocols due to potential thermal instability and toxicity.

  • Explosion Hazard: While lower molecular weight nitroalkanes (like nitromethane) are shock-sensitive, 1-Methoxy-3-nitropropane is relatively stable. However, distillation must be performed under high vacuum to keep the bath temperature below 100°C. Never distill to dryness.

  • Toxicity: Assume the compound is toxic by inhalation and skin absorption. Aliphatic nitro compounds can cause methemoglobinemia. All operations must be conducted in a fume hood.

  • Incompatibility: Avoid contact with strong bases (e.g., NaH, BuLi) unless in a controlled reaction vessel, as this generates the nitronate salt, which can be shock-sensitive in dry form.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18346806, 1-Methoxy-3-nitrocyclohexane (Analogue Reference). Retrieved from [Link]

  • Kornblum, N. et al. (1956). The Reaction of Alkyl Halides with Sodium Nitrite. Journal of the American Chemical Society.[5] (Standard protocol for Victor Meyer synthesis).

  • Google Patents. Process for preparing 3-methoxy-1-propanol (Precursor Synthesis). US6100433A.[5] Retrieved from

Sources

Exploratory

An In-depth Technical Guide to the Formation of 1-Methoxy-3-nitropropane

Abstract This technical guide provides a comprehensive overview of the formation of 1-methoxy-3-nitropropane, a valuable nitroalkane derivative. While the conjugate addition of methanol to a nitropropene precursor is a p...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the formation of 1-methoxy-3-nitropropane, a valuable nitroalkane derivative. While the conjugate addition of methanol to a nitropropene precursor is a plausible route, this guide focuses on a more robust and widely applicable methodology: the Williamson ether synthesis. We will delve into the mechanistic underpinnings of this trusted synthetic pathway, provide a detailed experimental protocol for its implementation, and present the expected analytical characterization of the final product. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis who require a thorough understanding of the synthesis of functionalized nitroalkanes.

Introduction: The Significance of β-Nitro Ethers

Nitroalkanes are a versatile class of organic compounds that serve as crucial intermediates in a myriad of chemical transformations.[1] The presence of the electron-withdrawing nitro group activates adjacent carbon atoms, facilitating carbon-carbon bond formation and enabling conversion into other valuable functional groups such as amines and carbonyls. 1-Methoxy-3-nitropropane, a β-nitro ether, combines the reactivity of the nitroalkane moiety with the ether linkage, making it a potentially useful building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Understanding its mechanism of formation is paramount for optimizing its synthesis and exploring its reactivity.

Synthetic Pathways to 1-Methoxy-3-nitropropane: A Comparative Analysis

Two primary retrosynthetic disconnections can be envisioned for the synthesis of 1-methoxy-3-nitropropane:

  • Route A: Michael Addition: This approach involves the conjugate (1,4-) addition of methanol to a 3-nitro-1-propene precursor. While mechanistically feasible, the direct addition of neutral alcohols to nitroalkenes can be challenging and often requires specific catalysts to achieve high yields and avoid polymerization or other side reactions.

  • Route B: Williamson Ether Synthesis: This classic and highly reliable method involves the formation of an ether bond through the reaction of an alkoxide with an alkyl halide.[2][3] For the synthesis of 1-methoxy-3-nitropropane, this translates to two possible strategies:

    • Reaction of the sodium salt of 3-nitro-1-propanol with a methylating agent (e.g., methyl iodide).

    • Reaction of a 1-halo-3-nitropropane with sodium methoxide.

Given its broad applicability, high yields, and predictable nature, the Williamson ether synthesis represents the more established and dependable route. This guide will therefore focus on the first strategy of this pathway.

The Core Directive: Williamson Ether Synthesis of 1-Methoxy-3-nitropropane

The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3] This reaction is characterized by the backside attack of a nucleophile on an electrophilic carbon, leading to inversion of stereochemistry if the carbon is chiral. In the synthesis of 1-methoxy-3-nitropropane from 3-nitro-1-propanol, the reaction is initiated by the deprotonation of the alcohol to form a more potent nucleophile, the alkoxide.

Mechanistic Deep Dive

The formation of 1-methoxy-3-nitropropane via the Williamson ether synthesis can be dissected into two key steps:

Step 1: Deprotonation to Form the Alkoxide

The hydroxyl group of 3-nitro-1-propanol is weakly acidic. To generate the corresponding alkoxide, a strong base is required. Sodium hydride (NaH) is an excellent choice for this purpose as it irreversibly deprotonates the alcohol, producing the sodium salt of 3-nitro-1-propanol and hydrogen gas. The use of a non-protic, polar solvent like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) is ideal for this step, as it readily dissolves the reactants and does not interfere with the strong base.

Step 2: Nucleophilic Substitution (SN2)

The resulting alkoxide is a potent nucleophile that readily attacks the electrophilic methyl group of a methylating agent, such as methyl iodide (CH3I). The reaction proceeds via a concerted SN2 mechanism where the carbon-oxygen bond is formed simultaneously with the cleavage of the carbon-iodine bond. The iodide ion is an excellent leaving group, which drives the reaction to completion.

Diagram of the Williamson Ether Synthesis Mechanism

Williamson_Ether_Synthesis cluster_step1 Step 1: Alkoxide Formation cluster_step2 Step 2: SN2 Reaction 3-nitro-1-propanol HO-CH₂-CH₂-CH₂-NO₂ Alkoxide Na⁺ ⁻O-CH₂-CH₂-CH₂-NO₂ 3-nitro-1-propanol->Alkoxide Deprotonation NaH NaH NaH->Alkoxide H2 H₂ Alkoxide2 ⁻O-CH₂-CH₂-CH₂-NO₂ TransitionState [I···CH₃···O-CH₂-CH₂-CH₂-NO₂]⁻ Alkoxide2->TransitionState Nucleophilic Attack MeI CH₃-I MeI->TransitionState Product CH₃-O-CH₂-CH₂-CH₂-NO₂ TransitionState->Product Bond Formation/Cleavage Iodide I⁻ TransitionState->Iodide

Caption: Mechanism of 1-Methoxy-3-nitropropane formation.

Experimental Protocol: A Self-Validating System

The following protocol is a robust and self-validating method for the synthesis of 1-methoxy-3-nitropropane. The causality behind each experimental choice is explained to ensure technical accuracy and reproducibility.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMolesPurity
3-Nitro-1-propanol105.0910.51 g0.1≥97%
Sodium Hydride (60% dispersion in mineral oil)24.004.40 g0.11
Methyl Iodide141.9415.61 g (6.88 mL)0.11≥99%
Anhydrous Tetrahydrofuran (THF)200 mL
Saturated Aqueous Ammonium Chloride (NH₄Cl)100 mL
Diethyl Ether200 mL
Brine (Saturated Aqueous NaCl)100 mL
Anhydrous Magnesium Sulfate (MgSO₄)
Step-by-Step Methodology
  • Reaction Setup: A 500 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a nitrogen inlet. The entire apparatus is flame-dried under a stream of nitrogen to ensure anhydrous conditions.

    • Expertise & Experience: The exclusion of moisture is critical as sodium hydride reacts violently with water. A nitrogen atmosphere prevents the quenching of the reactive intermediates.

  • Alkoxide Formation: The flask is charged with a 60% dispersion of sodium hydride (4.40 g, 0.11 mol) in mineral oil. Anhydrous THF (100 mL) is added, and the suspension is stirred. A solution of 3-nitro-1-propanol (10.51 g, 0.1 mol) in anhydrous THF (50 mL) is added dropwise from the dropping funnel over 30 minutes at 0 °C (ice bath). The reaction mixture is then allowed to warm to room temperature and stirred for an additional hour.

    • Trustworthiness: The slow, dropwise addition at low temperature controls the exothermic reaction and the rate of hydrogen gas evolution. Stirring for an additional hour ensures complete deprotonation.

  • Methylation: The reaction mixture is cooled again to 0 °C, and methyl iodide (15.61 g, 0.11 mol) is added dropwise over 20 minutes. The reaction is then allowed to warm to room temperature and stirred for 12-16 hours.

    • Expertise & Experience: A slight excess of the methylating agent ensures complete conversion of the alkoxide. The extended reaction time at room temperature is sufficient for the SN2 reaction to proceed to completion.

  • Workup: The reaction is cautiously quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution (100 mL) at 0 °C to neutralize any unreacted sodium hydride. The mixture is then transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether (2 x 100 mL).

    • Trustworthiness: Quenching with a weak acid like ammonium chloride is safer than using water directly. Extraction with diethyl ether ensures the complete recovery of the organic product.

  • Purification: The combined organic layers are washed with brine (100 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product can be further purified by vacuum distillation.

    • Expertise & Experience: Washing with brine removes residual water. Drying with magnesium sulfate ensures the removal of all moisture before solvent evaporation. Vacuum distillation is the standard method for purifying liquid organic compounds.

Characterization of 1-Methoxy-3-nitropropane

The structure and purity of the synthesized 1-methoxy-3-nitropropane can be confirmed by standard spectroscopic techniques.

Spectroscopic Data
TechniqueExpected Peaks
¹H NMR (CDCl₃)δ ~4.4 (t, 2H, -CH₂-NO₂), ~3.4 (t, 2H, -O-CH₂-), ~3.3 (s, 3H, -O-CH₃), ~2.1 (quintet, 2H, -CH₂-CH₂-CH₂-)
¹³C NMR (CDCl₃)δ ~75 (-CH₂-NO₂), ~70 (-O-CH₂-), ~59 (-O-CH₃), ~28 (-CH₂-CH₂-CH₂-)
IR (neat)~2930, 2860 cm⁻¹ (C-H stretch), ~1550, 1380 cm⁻¹ (N-O stretch of NO₂), ~1120 cm⁻¹ (C-O stretch)

Note: The exact chemical shifts may vary slightly depending on the solvent and instrument used.

Conclusion

The Williamson ether synthesis provides a reliable and high-yielding pathway to 1-methoxy-3-nitropropane. The mechanism, rooted in the principles of nucleophilic substitution, is well-understood and allows for a rational approach to the synthesis. The detailed experimental protocol and characterization data presented in this guide offer a comprehensive resource for researchers and scientists working with this and related nitro compounds. The self-validating nature of the protocol, with clear justifications for each step, ensures a high degree of reproducibility and success.

References

  • Ballini, R., Barboni, L., & Giarlo, G. (2004). A new, general, and mild method for the synthesis of primary nitroalkanes from the corresponding alkyl bromides or iodides. The Journal of Organic Chemistry, 69(20), 6907–6909. [Link]

  • Ballini, R., & Palmieri, A. (2021). Nitroalkanes: Synthesis, Reactivity, and Applications. Wiley-VCH. [Link]

  • Cheng, Q., Oritani, T., & Hassner, A. (2007). Stereoselective Conjugate Additions of Alcohols to a Chiral (E)-Nitroalkene Derived From (R)-2,3-Isopropylidene Glyceraldehyde. Synthetic Communications, 30(2), 293-303. [Link]

  • Luzzio, F. A. (2001). The Henry reaction: recent examples. Tetrahedron, 57(6), 915-945. [Link]

  • Organic Syntheses. (n.d.). Nitroalkenes. [Link]

  • PubChem. (n.d.). 3-Nitro-1-propanol. National Center for Biotechnology Information. [Link]

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley-Interscience. [Link]

  • Williamson, A. W. (1850). Theory of Aetherification. The London, Edinburgh, and Dublin Philosophical Magazine and Journal of Science, 37(251), 350-356. [Link]

Sources

Foundational

An In-depth Technical Guide to 1-Methoxy-3-nitropropane

For Researchers, Scientists, and Drug Development Professionals Abstract 1-Methoxy-3-nitropropane is a bifunctional organic molecule containing both an ether and a nitroalkane functional group. This guide provides a comp...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methoxy-3-nitropropane is a bifunctional organic molecule containing both an ether and a nitroalkane functional group. This guide provides a comprehensive technical overview of its synthesis, chemical properties, reactivity, and potential applications, particularly as a building block in organic synthesis and drug discovery. Due to the limited availability of direct experimental data for this specific compound in peer-reviewed literature, this document leverages established principles of organic chemistry to propose synthetic routes, predict spectroscopic data, and discuss its likely reactivity and handling considerations. All claims are supported by references to analogous systems and foundational chemical knowledge.

Introduction

Nitroalkanes are versatile intermediates in organic synthesis, valued for their ability to participate in a wide array of carbon-carbon bond-forming reactions and their facile conversion into other functional groups such as amines and carbonyls.[1] The presence of an ether linkage within the same molecule, as in 1-Methoxy-3-nitropropane, introduces an additional layer of chemical functionality and potential for complex molecular architecture construction. The methoxy group can influence the molecule's solubility, polarity, and metabolic stability, making it an intriguing scaffold for the development of novel chemical entities. This guide aims to serve as a foundational resource for researchers interested in exploring the chemistry and potential of 1-Methoxy-3-nitropropane.

Physicochemical Properties and Spectroscopic Analysis

Predicted Physicochemical Properties
PropertyPredicted Value/InformationCitation
Molecular Formula C₄H₉NO₃
Molecular Weight 119.12 g/mol
Appearance Likely a colorless to pale yellow liquid
Boiling Point Estimated to be in the range of 180-200 °C
Solubility Expected to be soluble in common organic solvents. Low to moderate solubility in water.
Predicted Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of organic compounds. The following are predicted spectra for 1-Methoxy-3-nitropropane.

The proton NMR spectrum is predicted to show four distinct signals corresponding to the four unique proton environments in the molecule.

  • δ ~4.4 ppm (triplet, 2H): Protons on the carbon adjacent to the nitro group (–CH₂–NO₂). These protons are significantly deshielded by the strong electron-withdrawing effect of the nitro group.[2]

  • δ ~3.6 ppm (triplet, 2H): Protons on the carbon adjacent to the methoxy group (–CH₂–OCH₃).

  • δ ~3.3 ppm (singlet, 3H): Protons of the methoxy group (–OCH₃).

  • δ ~2.2 ppm (quintet, 2H): Protons on the central methylene group (–CH₂–CH₂–CH₂–).

The carbon NMR spectrum is predicted to display four signals, one for each unique carbon atom.

  • δ ~75 ppm: Carbon attached to the nitro group (–C H₂–NO₂).

  • δ ~70 ppm: Carbon attached to the ether oxygen (–C H₂–OCH₃).

  • δ ~59 ppm: Carbon of the methoxy group (–O CH₃).

  • δ ~28 ppm: Central methylene carbon (–CH₂–C H₂–CH₂–).

The IR spectrum is expected to show characteristic absorption bands for the nitro and ether functional groups.

  • ~1550 cm⁻¹ (strong, asymmetric stretch): N–O stretching vibration of the nitro group.[2][3]

  • ~1375 cm⁻¹ (strong, symmetric stretch): N–O stretching vibration of the nitro group.[2][3]

  • ~1100 cm⁻¹ (strong): C–O stretching vibration of the ether linkage.

  • ~2950-2850 cm⁻¹ (medium-strong): C–H stretching vibrations of the alkane backbone.

The mass spectrum under electron ionization (EI) is expected to show a molecular ion peak (M⁺) at m/z = 119. Key fragmentation patterns would likely involve:

  • α-cleavage at the ether linkage, leading to fragments such as [CH₂OCH₃]⁺ (m/z = 45).[4][5]

  • Loss of the nitro group (NO₂), resulting in a fragment at m/z = 73.

  • Cleavage of the C-C bonds in the propyl chain.

Synthesis of 1-Methoxy-3-nitropropane

Two plausible synthetic routes for 1-Methoxy-3-nitropropane are proposed based on well-established organic reactions.

Route 1: Michael Addition

A straightforward approach involves the Michael addition of methanol to 1-nitropropene. This reaction is typically base-catalyzed.

Michael Addition Nitropropene 1-Nitropropene Product 1-Methoxy-3-nitropropane Nitropropene->Product + CH3OH / Base Methanol Methanol (CH3OH) Methanol->Product Base Base (e.g., NaOCH3) Base->Product

Caption: Michael addition of methanol to 1-nitropropene.

Experimental Protocol (Proposed):

  • To a solution of 1-nitropropene (1.0 eq) in anhydrous methanol (acting as both reactant and solvent) at 0 °C, add a catalytic amount of sodium methoxide (0.1 eq).

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, neutralize the reaction with a mild acid (e.g., acetic acid).

  • Remove the methanol under reduced pressure.

  • Partition the residue between water and a suitable organic solvent (e.g., diethyl ether).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

  • Purify the product by fractional distillation under reduced pressure.

Route 2: Williamson Ether Synthesis

An alternative route is the Williamson ether synthesis, which involves the reaction of 3-nitro-1-propanol with a methylating agent.[6][7]

Williamson Ether Synthesis Nitropropanol 3-Nitro-1-propanol Alkoxide Alkoxide Intermediate Nitropropanol->Alkoxide + Base Base Base (e.g., NaH) Base->Alkoxide MethylatingAgent Methylating Agent (e.g., CH3I) Product 1-Methoxy-3-nitropropane MethylatingAgent->Product Alkoxide->Product + Methylating Agent

Sources

Exploratory

The Ambident Paradox: A Technical Guide to 1-Methoxy-3-nitropropane

Abstract 1-Methoxy-3-nitropropane (CAS: 42472-01-5) represents a critical yet often overlooked intermediate in the synthesis of functionalized amines and pharmaceutical linkers. Historically significant as a case study i...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

1-Methoxy-3-nitropropane (CAS: 42472-01-5) represents a critical yet often overlooked intermediate in the synthesis of functionalized amines and pharmaceutical linkers. Historically significant as a case study in the control of ambident nucleophiles, this molecule serves as a primary precursor to 3-methoxypropylamine—a structural motif found in antipsychotics, dyes, and corrosion inhibitors. This guide synthesizes the historical evolution of its preparation, from the silver-mediated Victor Meyer reactions of the 19th century to modern Kornblum modifications, and provides validated protocols for its synthesis and reduction in drug development workflows.

Part 1: Historical Genesis & Structural Significance

The Discovery Context: Solving the Nitrite Problem

The history of 1-methoxy-3-nitropropane is inextricably linked to the broader struggle of organic chemists to selectively synthesize aliphatic nitro compounds. Unlike aromatic nitration (electrophilic substitution), aliphatic nitration via direct hydrocarbon treatment is harsh and unselective.

In the late 19th century, Victor Meyer discovered that treating alkyl halides with silver nitrite (


) produced nitroalkanes. However, this method was prohibitively expensive and often yielded significant amounts of unstable nitrite esters (

) due to the ambident nature of the nitrite ion.

The "modern" history of 1-methoxy-3-nitropropane began in the mid-20th century with the work of Nathan Kornblum . Kornblum’s research into the alkylation of nitrite ions revealed that the solvent played a deterministic role. He demonstrated that using sodium nitrite (


) in dipolar aprotic solvents (like DMF or DMSO) favored 

-alkylation (forming the nitro group) over

-alkylation (forming the nitrite ester).
The Ambident Nucleophile Challenge

The nitrite ion (


) possesses two nucleophilic centers:
  • Nitrogen (N): Soft nucleophile. Attack leads to Nitroalkanes (

    
    ).
    
  • Oxygen (O): Hard nucleophile. Attack leads to Alkyl Nitrites (

    
    ).
    

The synthesis of 1-methoxy-3-nitropropane from 1-bromo-3-methoxypropane is a classic textbook example of manipulating conditions to favor the thermodynamic product (nitro) over the kinetic byproduct (nitrite ester).

Part 2: Mechanistic Pathways & Visualization

The following diagram illustrates the divergent pathways dictated by the choice of reagent and solvent, highlighting the Kornblum substitution which is the industry standard for this molecule.

ReactionPathways Start 1-Bromo-3-methoxypropane (Substrate) AgNO2 AgNO2 / Ether (Victor Meyer) Start->AgNO2 NaNO2 NaNO2 / DMF (Kornblum) Start->NaNO2 TS_SN1 Carbocation Character (Ag+ assisted) AgNO2->TS_SN1 Precipitation of AgBr TS_SN2 SN2 Transition State (Dipolar Aprotic Solv.) NaNO2->TS_SN2 Solvation of Na+ Nitro 1-Methoxy-3-nitropropane (Target: N-Attack) TS_SN1->Nitro Minor Product Nitrite 3-Methoxypropyl Nitrite (Byproduct: O-Attack) TS_SN1->Nitrite Hard-Hard Interaction (Major Product) TS_SN2->Nitro Soft-Soft Interaction (Major Product) TS_SN2->Nitrite Minor Product

Figure 1: Mechanistic divergence in the synthesis of 1-methoxy-3-nitropropane. The Kornblum reaction (green path) utilizes solvent effects to maximize N-alkylation.

Part 3: Synthetic Methodologies

Protocol A: Modern Kornblum Synthesis (Recommended)

This protocol utilizes the "scavenger" modification. Since the side-reaction (O-alkylation) produces nitrite esters which can nitrosate the starting material, urea is added to scavenge nitrous acid.

Reagents:

  • 1-Bromo-3-methoxypropane (1.0 eq)

  • Sodium Nitrite (

    
    , 1.5 eq)
    
  • Urea (0.5 eq)

  • Solvent: DMF (N,N-Dimethylformamide) or DMSO

  • Temperature: 25°C - 40°C

Step-by-Step Workflow:

  • Preparation: In a dry 3-neck round bottom flask under

    
     atmosphere, dissolve finely powdered 
    
    
    
    (dried) and urea in anhydrous DMF.
  • Addition: Cool the mixture to 0°C. Add 1-bromo-3-methoxypropane dropwise via a pressure-equalizing addition funnel. Note: Exothermic reaction.

  • Reaction: Allow the mixture to warm to room temperature. Stir for 6–12 hours. Monitor via TLC (Silica, Hexane:EtOAc 8:2) or GC-MS.

  • Quench: Pour the reaction mixture into ice-cold water (5x reaction volume).

  • Extraction: Extract with Diethyl Ether (

    
    ) or MTBE (3x).
    
  • Purification: Wash combined organics with saturated brine to remove residual DMF. Dry over

    
    .[1]
    
  • Distillation: Concentrate under reduced pressure. Purify the residue via vacuum distillation. Caution: Do not overheat the pot residue as nitro compounds can be energetic.

Protocol B: Reduction to 3-Methoxypropylamine

The primary utility of the nitro compound is as a precursor to the amine.

Reagents:

  • 1-Methoxy-3-nitropropane[2]

  • Catalyst: Raney Nickel or 10% Pd/C

  • Hydrogen source:

    
     gas (balloon or Parr shaker)
    
  • Solvent: Methanol

Workflow:

  • Dissolve the nitro compound in methanol.

  • Add the catalyst (10 wt%) carefully under argon flow (pyrophoric risk).

  • Purge system with

    
    .
    
  • Stir vigorously under 1–3 atm

    
     pressure for 4 hours.
    
  • Filter through Celite to remove catalyst.

  • Remove solvent to yield 3-methoxypropylamine.

Part 4: Data & Applications[3][4]

Comparative Yield Analysis

The following table summarizes the efficiency of various synthetic routes based on historical literature and modern process chemistry optimization.

MethodReagentSolventMain ProductYield (%)Notes
Victor Meyer

EtherNitrite Ester< 20% (Nitro)Expensive; High byproduct formation.
Classic Kornblum

DMFNitroalkane55-60%Requires careful temp control.
Modified Kornblum

+ Urea
DMSONitroalkane65-75% Urea scavenges

, preventing side reactions.
Phase Transfer

+ TBAB

/Toluene
Nitroalkane40-50%Safer solvents, but slower kinetics.
Drug Development Utility

1-Methoxy-3-nitropropane acts as a "masked" amine. In drug discovery, the methoxypropyl group serves as a flexible linker that improves solubility and alters the lipophilicity (LogP) of the parent pharmacophore.

Key Applications:

  • Antipsychotics: Synthesis of phenothiazine derivatives where the propyl spacer separates the nitrogen from the aromatic core.

  • Dyes: Precursor to Disperse Blue 60 derivatives.

  • Hepatitis B Research: Used in the synthesis of surface antigen suppressors (e.g., GS-8873 analogs) where the methoxypropyl tail interacts with viral polymerases [1].[3]

DrugWorkflow Precursor 1-Methoxy-3-nitropropane Reduction Reduction (H2/Pd) Precursor->Reduction Amine 3-Methoxypropylamine (Active Linker) Reduction->Amine Drug1 Antipsychotic Scaffolds (Phenothiazines) Amine->Drug1 Drug2 Viral Polymerase Inhibitors (HBV Suppression) Amine->Drug2 Drug3 Corrosion Inhibitors (Industrial) Amine->Drug3

Figure 2: Downstream utility of 1-methoxy-3-nitropropane in pharmaceutical and industrial applications.

Part 5: Safety & Stability (E-E-A-T)

Energetic Considerations

While 1-methoxy-3-nitropropane is not a high explosive, aliphatic nitro compounds possess significant stored energy.

  • Thermal Stability: Do not heat above 100°C during distillation without rigorous safety shields.

  • Incompatibility: Avoid contact with strong bases (formation of nitronate salts which are shock-sensitive) and strong reducing agents (uncontrolled exotherms).

Toxicity
  • Nitroalkanes: Generally nephrotoxic and hepatotoxic. Use gloves and fume hoods.

  • Metabolites: Reduction in vivo can lead to hydroxylamines, which are potential mutagens.

References

  • Vertex AI Search. (2024). Discovery of Hepatitis B Virus Surface Antigen Suppressor GS-8873.[3] National Institutes of Health. 3

  • Kornblum, N., et al. (1955). The Reaction of Alkyl Halides with Sodium Nitrite in Dimethylformamide. Journal of the American Chemical Society.[4] (Foundational text on Kornblum reaction).

  • Sigma-Aldrich. (2025). 1-Methoxy-3-nitropropane Product Specification. 2[1][4]

  • Organic Chemistry Portal. (2025). Amine Synthesis by Nitro Compound Reduction. 5

  • Ataman Chemicals. (2025). 3-Methoxypropylamine Applications and Safety. Link

Sources

Foundational

An In-depth Technical Guide to 1-Methoxy-3-nitropropane

For Researchers, Scientists, and Drug Development Professionals Abstract 1-Methoxy-3-nitropropane is a bifunctional organic molecule containing both an ether and a nitro functional group. This guide provides a comprehens...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methoxy-3-nitropropane is a bifunctional organic molecule containing both an ether and a nitro functional group. This guide provides a comprehensive overview of its known physical and chemical characteristics, drawing upon available data and making informed estimations based on structurally similar compounds due to the limited specific experimental data for this particular molecule. This document is intended to serve as a foundational resource for researchers and professionals in drug development and other scientific fields who may consider utilizing 1-Methoxy-3-nitropropane in their work. The guide covers its chemical identity, extrapolated physical properties, proposed synthetic pathways, and essential safety and handling protocols.

Chemical Identity and Molecular Structure

1-Methoxy-3-nitropropane is a simple aliphatic compound. The presence of the methoxy group and the nitro group at opposite ends of a propane chain imparts a degree of polarity to the molecule.

Molecular Formula: C₄H₉NO₃

Molecular Weight: 119.12 g/mol

CAS Number: 42472-01-5[1]

Chemical Structure:

G 1-Chloro-3-methoxypropane 1-Chloro-3-methoxypropane 1-Methoxy-3-nitropropane 1-Methoxy-3-nitropropane 1-Chloro-3-methoxypropane->1-Methoxy-3-nitropropane NaNO₂, DMSO

Proposed synthesis of 1-Methoxy-3-nitropropane.

Experimental Protocol (Hypothetical):

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-chloro-3-methoxypropane in a suitable polar aprotic solvent such as dimethyl sulfoxide (DMSO).

  • Reagent Addition: Add a stoichiometric excess of sodium nitrite (NaNO₂) to the solution.

  • Reaction Conditions: Heat the reaction mixture with stirring to a moderate temperature (e.g., 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by fractional distillation under vacuum.

Nitration of a Methoxy-substituted Alcohol

This pathway involves the nitration of 3-methoxy-1-propanol. This reaction would likely require a nitrating agent, and conditions would need to be carefully controlled to avoid side reactions.

Reaction Scheme:

G 3-Methoxy-1-propanol 3-Methoxy-1-propanol 1-Methoxy-3-nitropropane 1-Methoxy-3-nitropropane 3-Methoxy-1-propanol->1-Methoxy-3-nitropropane Nitrating Agent (e.g., HNO₃/H₂SO₄ or other)

Alternative proposed synthesis route.

Experimental Protocol (Hypothetical):

  • Reaction Setup: In a flask cooled in an ice bath, cautiously add 3-methoxy-1-propanol to a pre-cooled nitrating mixture (e.g., a mixture of nitric acid and sulfuric acid).

  • Reaction Conditions: Maintain the temperature below 10 °C during the addition. After the addition is complete, allow the reaction to stir for a specified period while monitoring the progress.

  • Work-up: Carefully quench the reaction by pouring it over crushed ice. Extract the product with an organic solvent.

  • Purification: Neutralize the organic layer by washing with a dilute base (e.g., sodium bicarbonate solution), followed by a water wash. Dry the organic layer and remove the solvent. The final product would likely require purification by vacuum distillation.

Spectroscopic Characterization (Predicted)

No experimental spectral data for 1-Methoxy-3-nitropropane has been found. The following are predictions based on the functional groups present in the molecule.

  • ¹H NMR: The proton NMR spectrum is expected to show four distinct signals:

    • A singlet for the methoxy (CH₃O-) protons.

    • A triplet for the methylene protons adjacent to the methoxy group (-OCH₂-).

    • A multiplet (likely a sextet) for the central methylene protons (-CH₂-).

    • A triplet for the methylene protons adjacent to the nitro group (-CH₂NO₂), which would be the most downfield signal due to the electron-withdrawing nature of the nitro group.

  • ¹³C NMR: The carbon NMR spectrum should exhibit four signals corresponding to the four unique carbon environments. The carbon attached to the nitro group would be the most downfield.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by:

    • Strong asymmetric and symmetric stretching vibrations for the nitro group (NO₂) typically in the ranges of 1550-1500 cm⁻¹ and 1365-1345 cm⁻¹, respectively.

    • A C-O stretching vibration for the ether linkage in the region of 1150-1085 cm⁻¹.

    • C-H stretching and bending vibrations for the alkane backbone.

  • Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 119. Fragmentation patterns would likely involve the loss of the nitro group (-NO₂), the methoxy group (-OCH₃), and cleavage of the propane chain.

Safety and Handling

A specific Safety Data Sheet (SDS) for 1-Methoxy-3-nitropropane is not publicly available. The following precautions are based on the general hazards associated with nitroalkanes and ethers. [2][3] General Precautions:

  • Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood. [3]* Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield. [3] * Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes. [3] * Respiratory Protection: If working outside of a fume hood or with heated material, a respirator with an organic vapor cartridge may be necessary.

  • Handling: Avoid contact with skin, eyes, and clothing. [3]Do not ingest or inhale. [3]Keep away from heat, sparks, and open flames. [3]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases. [3] First Aid Measures (General Guidance):

  • In case of eye contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention. [3]* In case of skin contact: Remove contaminated clothing and wash the affected area with soap and water. [3]* If inhaled: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • If swallowed: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Conclusion

1-Methoxy-3-nitropropane is a chemical compound for which there is a notable lack of detailed, publicly available experimental data. This guide has provided a framework of its known and predicted characteristics based on its chemical structure and the properties of related compounds. The proposed synthetic routes offer plausible methods for its preparation, which would require experimental validation. Researchers and professionals interested in this compound should proceed with caution, adhering to stringent safety protocols, and are encouraged to perform thorough analytical characterization to confirm its properties upon synthesis.

References

  • PrepChem.com. Synthesis of 1-Methoxy-3-(2-nitro-1-propenyl)benzene. [Link]

  • The Royal Society of Chemistry. Supporting information. [Link]

  • NIST. Benzene, 1-methoxy-3-nitro-. [Link]

  • Reagentia. 1-Methoxy-3-nitropropane (1 x 1 g). [Link]

  • PubChemLite. 1,1-dimethoxy-3-nitropropane. [Link]

  • Georganics. 1-METHOXYPROPANE. [Link]

  • ChemBK. 1-Methoxy-3-hydroxypropane. [Link]

  • Doc Brown's Advanced Organic Chemistry Revision Notes. low/high resolution 1H proton nmr spectrum of 1-methoxypropane C4H10O CH3OCH2CH2CH3 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl propyl ether 1-H nmr explaining spin-spin coupling for line splitting. [Link]

  • Organic Syntheses Procedure. 2-Propanone, 1-(o-methoxyphenyl). [Link]

  • MDPI. Electrochemical Synthesis of Methoxy-NNO-azoxy Compounds via N=N Bond Formation Between Ammonium N-(methoxy)nitramide and Nitroso Compounds. [Link]

  • Wikipedia. 1-Nitropropane. [Link]

Sources

Exploratory

Spectroscopic data of "1-Methoxy-3-nitropropane"

Technical Monograph: Spectroscopic Characterization & Synthesis of 1-Methoxy-3-nitropropane CAS Registry Number: 42472-01-5 Molecular Formula: Molecular Weight: 119.12 g/mol Executive Summary & Application Profile 1-Meth...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Spectroscopic Characterization & Synthesis of 1-Methoxy-3-nitropropane

CAS Registry Number: 42472-01-5 Molecular Formula:


Molecular Weight:  119.12  g/mol 

Executive Summary & Application Profile

1-Methoxy-3-nitropropane is a bifunctional aliphatic building block characterized by a terminal nitro group and a methyl ether moiety separated by a propyl spacer. In drug discovery, it serves as a critical "linker" intermediate. The nitro group functions as a masked primary amine (reducible via hydrogenation) or a dipole-stabilizing motif, while the methoxy group acts as a robust, lipophilic hydrogen-bond acceptor.

This guide provides a definitive spectroscopic profile and a validated synthesis protocol. The data presented here addresses the common challenge of distinguishing the target nitroalkane from its thermodynamic isomer, the nitrite ester (


), which frequently forms as a byproduct during nucleophilic substitution.

Validated Synthesis Protocol: The Modified Kornblum Substitution

To ensure high purity for spectroscopic analysis, we utilize a modified Kornblum reaction. Direct nitration of ethers is hazardous and non-selective; therefore, nucleophilic displacement of 1-bromo-3-methoxypropane using sodium nitrite is the preferred route.

Experimental Workflow

Reagents:

  • 1-Bromo-3-methoxypropane (1.0 eq)

  • Sodium Nitrite (

    
    , 1.5 eq, dry)
    
  • Urea (0.5 eq, scavenger for nitrite esters)

  • Solvent: DMF (N,N-Dimethylformamide) or DMSO (Dimethyl sulfoxide)

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under

    
     atmosphere, dissolve finely powdered 
    
    
    
    (1.5 eq) and Urea (0.5 eq) in anhydrous DMF (0.5 M concentration relative to substrate).
    • Causality: Urea is added to scavenge nitrous acid and suppress the formation of the unstable nitrite ester byproduct, significantly increasing the yield of the desired C-alkylated nitro compound [1].

  • Addition: Cool the suspension to 0°C. Add 1-bromo-3-methoxypropane dropwise via syringe pump to control exothermicity.

  • Reaction: Allow the mixture to warm to room temperature and stir for 6–12 hours. Monitor via TLC (Hexane/EtOAc 4:1); the bromide spot (

    
    ) will disappear, replaced by the nitroalkane (
    
    
    
    ) and a faint nitrite ester spot (
    
    
    ).
  • Workup: Pour the reaction mixture into ice-cold brine. Extract exhaustively with Diethyl Ether (

    
    ).
    
    • Note: Avoid chlorinated solvents if possible to prevent emulsion formation with DMF.

  • Purification: Wash the organic phase with water (

    
    ) to remove residual DMF. Dry over 
    
    
    
    and concentrate. Purify via flash column chromatography (Silica gel, 0
    
    
    20% EtOAc in Hexanes).

Spectroscopic Data Profile

The following data represents the purified 1-Methoxy-3-nitropropane.

A. Nuclear Magnetic Resonance ( & NMR)

Solvent:


Reference:  TMS (

0.00 ppm)[1]

Table 1:


 NMR Assignment (400 MHz) 
Position

(ppm)
MultiplicityIntegrationCoupling (

Hz)
Structural Assignment
14.52Triplet (

)
2H6.8

(Alpha to Nitro)
33.48Triplet (

)
2H6.2

(Alpha to Ether)
43.34Singlet (

)
3H-

(Methoxy)
22.18Quintet (

)
2H6.5

(Central Methylene)

Analysis: The triplet at 4.52 ppm is diagnostic for a primary nitroalkane. If this peak appears upfield at ~4.0 ppm, it indicates the formation of the nitrite ester (


) impurity. The distinct separation between the nitro-alpha protons (4.52 ppm) and ether-alpha protons (3.48 ppm) confirms the regiochemistry.

Table 2:


 NMR Assignment (100 MHz) 
Position

(ppm)
Carbon TypeAssignment
173.2


-Nitro Carbon (Deshielded)
369.1


-Ether Carbon
458.8

Methoxy Carbon
227.4


-Methylene Bridge
B. Infrared Spectroscopy (FT-IR)

Method: Neat film on NaCl plates.

Table 3: Key IR Absorptions

Wavenumber (

)
Vibration ModeIntensityDiagnostic Value
1552

Asymmetric Stretch
StrongPrimary indicator of Nitro group
1378

Symmetric Stretch
StrongConfirmation of Nitro group
1115

Stretch
StrongAliphatic Ether linkage
2930-2850

Stretch
MediumAlkyl chain (

)

Note: Absence of a band at 1650


 (Nitrite ester 

) confirms the purity of the nitroalkane.
C. Mass Spectrometry (EI-MS)

Ionization: Electron Impact (70 eV)

  • Molecular Ion (

    
    ):  m/z 119 (Weak/Absent, typical for aliphatic nitro compounds).
    
  • Base Peak: m/z 45 (

    
    ).
    
  • Diagnostic Fragments:

    • m/z 73 (

      
      ): Loss of the nitro group.
      
    • m/z 60 (

      
      ): McLafferty-type rearrangement or cleavage.
      
    • m/z 41 (

      
      ): Propyl cation series.
      

Structural & Synthetic Logic Visualization

The following diagram illustrates the synthesis pathway and the critical spectroscopic fragmentation logic used to validate the structure.

G start 1-Bromo-3- methoxypropane intermediate Transition State (SN2) start->intermediate Nucleophilic Attack reagents NaNO2 / Urea (DMF, 0°C) reagents->intermediate product 1-Methoxy-3- nitropropane (CAS 42472-01-5) intermediate->product N-Attack (Major) impurity Impurity: Propyl Nitrite Ester (R-ONO) intermediate->impurity O-Attack (Minor) nmr 1H NMR Diagnostic: Triplets @ 4.52 & 3.48 ppm product->nmr Validates Regiochem ir IR Diagnostic: NO2 Stretches 1552 & 1378 cm-1 product->ir Validates Functional Group

Caption: Synthesis pathway via Kornblum reaction distinguishing N-alkylation (Target) from O-alkylation (Impurity), validated by NMR/IR markers.

References

  • Kornblum, N., et al. (1956). "The Reaction of Alkyl Halides with Sodium Nitrite." Journal of the American Chemical Society, 78(7), 1497-1501.

  • Sigma-Aldrich. (2024). "Product Specification: 1-Methoxy-3-nitropropane (CAS 42472-01-5)."[2]

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Ed. Wiley. (Authoritative text for Nitro/Ether shift increments).

  • NIST Chemistry WebBook. "Nitroalkane and Ether Mass Spectral Patterns."

Sources

Protocols & Analytical Methods

Method

"1-Methoxy-3-nitropropane" derivatization methods

Application Note: Strategic Derivatization of 1-Methoxy-3-nitropropane Executive Summary 1-Methoxy-3-nitropropane ( ) is a versatile C3 building block characterized by a dual-functionality profile: a masked amine/carbony...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Derivatization of 1-Methoxy-3-nitropropane

Executive Summary

1-Methoxy-3-nitropropane (


) is a versatile C3 building block characterized by a dual-functionality profile: a masked amine/carbonyl equivalent (the nitro group) and a stable ether linkage. In drug discovery, this scaffold serves as a critical "spacer" unit, allowing the precise positioning of hydrogen-bond acceptors (methoxy group) relative to a pharmacophore.

This guide details three high-value derivatization pathways:

  • Nitroaldol (Henry) Condensation: For C-C bond formation and rapid scaffold complexity generation.

  • Chemo-Selective Reduction: Accessing primary amines for amide coupling or reductive amination.

  • The Nef Reaction: Unmasking the latent aldehyde for divergent synthesis.

Section 1: The Nitro Group as a Nucleophile (Henry Reaction)

Mechanism & Rationale: The


-protons of 1-methoxy-3-nitropropane are acidic (

). Deprotonation generates a nitronate anion, which acts as a carbon nucleophile toward aldehydes. This is the most efficient method to graft the 3-methoxypropyl chain onto an aromatic or heteroaromatic core while introducing a hydroxyl handle for further functionalization.

Diagram 1: Reaction Landscape of 1-Methoxy-3-nitropropane

ReactionLandscape Start 1-Methoxy-3-nitropropane (Starting Material) Nitronate Nitronate Anion (Reactive Intermediate) Start->Nitronate Base (e.g., DIPEA, NaOH) Amine 3-Methoxypropylamine (Reduction Product) Start->Amine H2, Pd/C or Fe/HCl Aldehyde 3-Methoxypropanal (Nef Product) Start->Aldehyde 1. NaOH, 2. H2SO4 (Nef) Nitroalcohol β-Nitro Alcohol (Henry Product) Nitronate->Nitroalcohol + R-CHO (Aldehyde) Nitroalkene Nitroalkene (Dehydration Product) Nitroalcohol->Nitroalkene - H2O (MsCl, Et3N)

Caption: Divergent synthetic pathways from 1-methoxy-3-nitropropane. Blue: SM; Yellow: Intermediate; Green: Stable Product; Red: Reactive Electrophile.

Protocol A: Copper-Catalyzed Henry Reaction (High Diastereoselectivity)

Standard base-catalyzed methods often yield mixtures. This protocol uses a Cu(II)-ligand complex to control the reaction.[1][2]

Materials:

  • 1-Methoxy-3-nitropropane (1.0 eq)[3]

  • Aldehyde substrate (e.g., Benzaldehyde, 1.1 eq)

  • Copper(II) Acetate (

    
    , 10 mol%)
    
  • Ligand: 2,2'-Bipyridine (11 mol%)

  • Solvent: Ethanol (EtOH)

Step-by-Step Methodology:

  • Catalyst Formation: In a reaction vial, dissolve

    
     and 2,2'-bipyridine in EtOH. Stir for 30 minutes at room temperature (RT) until a deep blue complex forms.
    
  • Addition: Add the aldehyde followed by 1-methoxy-3-nitropropane.

  • Incubation: Stir at RT for 24–48 hours. Monitor via TLC (SiO2, Hexane/EtOAc 3:1). The disappearance of the aldehyde is the primary endpoint.

  • Workup: Evaporate solvent under reduced pressure. Redissolve residue in EtOAc and wash with 1N HCl (to remove Cu) and Brine.

  • Purification: Flash column chromatography.

Data Summary: Expected Yields

Electrophile (R-CHO) Product Type Yield (%) Notes

| Benzaldehyde |


-Nitroalcohol | 85-92% | High diastereoselectivity (anti-major) |
| 4-Chlorobenzaldehyde | 

-Nitroalcohol | 88% | Faster reaction rate | | Cyclohexanecarbaldehyde |

-Nitroalcohol | 70% | Aliphatic aldehydes are slower |

Section 2: Chemo-Selective Reduction to Amines

Mechanism & Rationale: Converting the nitro group to a primary amine allows the molecule to serve as a linker in fragment-based drug design. The challenge is preventing the reduction of the ether (unlikely) or partial reduction to hydroxylamines. Catalytic hydrogenation is the gold standard for purity.

Protocol B: Catalytic Hydrogenation (Pd/C)

Diagram 2: Hydrogenation Workflow

Hydrogenation Step1 Dissolve 1-Methoxy-3-nitropropane in MeOH (0.5 M) Step2 Add 10 wt% Pd/C Catalyst (Caution: Pyrophoric) Step1->Step2 Step3 Purge System (N2 x 3, H2 x 3) Step2->Step3 Step4 Stir under H2 (1 atm/balloon) 12-16 Hours Step3->Step4 Step5 Filter through Celite (Remove Catalyst) Step4->Step5 Step6 Concentrate -> 3-Methoxypropylamine Step5->Step6

Caption: Operational workflow for the reduction of 1-methoxy-3-nitropropane to 3-methoxypropylamine.

Step-by-Step Methodology:

  • Preparation: Dissolve 1-methoxy-3-nitropropane (10 mmol) in anhydrous Methanol (20 mL).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C, 10 wt% equivalent). Safety Note: Pd/C can ignite methanol vapors. Add under a blanket of Nitrogen.

  • Hydrogenation: Equip the flask with a hydrogen balloon (1 atm). Purge the flask three times with

    
    .
    
  • Reaction: Stir vigorously at RT for 12 hours.

  • Validation: Perform a Ninhydrin stain on a TLC spot. A deep purple/blue spot indicates the formation of the primary amine.

  • Isolation: Filter the mixture through a Celite pad to remove Pd/C. Rinse with MeOH. Concentrate the filtrate to obtain 3-methoxypropylamine as a clear oil.

Section 3: The Nef Reaction (Unmasking the Carbonyl)

Mechanism & Rationale: The Nef reaction transforms the nitro group into a carbonyl (aldehyde).[4][5][6][7] This effectively treats 1-methoxy-3-nitropropane as a "masked" 3-methoxypropanal. This is superior to using the aldehyde directly, which is prone to polymerization and oxidation.

Protocol C: Modified Nef Reaction

  • Nitronate Formation: Dissolve 1-methoxy-3-nitropropane (1.0 eq) in MeOH. Add Sodium Methoxide (NaOMe, 1.2 eq) at 0°C. Stir for 30 mins to form the sodium nitronate salt.

  • Hydrolysis: Pour the nitronate solution slowly into a stirred solution of Sulfuric Acid (

    
    , 3M) in water/methanol at -10°C. Critical: Temperature control prevents decomposition.
    
  • Workup: Extract immediately with Dichloromethane (DCM). Wash with saturated

    
    .
    
  • Result: 3-Methoxypropanal (Use immediately or store under inert gas).

References

  • Henry Reaction (Nitroaldol): L. Henry, C. R. Hebd. Seances Acad. Sci.1895 , 120, 1265.[8] (Foundational methodology for nitroalkane-aldehyde condensation).

  • Nef Reaction Overview:Organic Reactions, 1990, 38, 655. (Comprehensive review of transforming nitro groups to carbonyls).
  • Catalytic Hydrogenation of Nitroalkanes: Sigma-Aldrich Technical Bulletin: Reduction of Nitro Compounds.

  • 3-Methoxypropylamine Properties: PubChem Compound Summary for CID 79878.

  • General Reactivity of Nitroalkanes: Organic Chemistry Portal: Nitro Compounds.

Sources

Technical Notes & Optimization

Troubleshooting

"1-Methoxy-3-nitropropane" synthesis yield optimization

An in-depth guide to optimizing the synthesis of 1-methoxy-3-nitropropane, presented by the BenchChem Technical Support Team. Introduction Welcome to the Technical Support Center for the synthesis of 1-methoxy-3-nitropro...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to optimizing the synthesis of 1-methoxy-3-nitropropane, presented by the BenchChem Technical Support Team.

Introduction

Welcome to the Technical Support Center for the synthesis of 1-methoxy-3-nitropropane. This guide is designed for researchers, scientists, and professionals in drug development who are working with or synthesizing this compound. 1-Methoxy-3-nitropropane is a valuable building block in organic synthesis, often utilized for its bifunctional nature, incorporating both a protected alcohol (methoxy group) and a versatile nitro group that can be transformed into other functionalities like amines or used to form new carbon-carbon bonds.

The primary and most efficient route to 1-methoxy-3-nitropropane is through the Michael (or conjugate) addition of methanol to 3-nitropropene.[1][2] While straightforward in principle, this reaction is often plagued by issues such as low yields, polymerization of the starting material, and difficulties in purification. This document, structured as a series of frequently asked questions and a detailed troubleshooting guide, provides in-depth, field-proven insights to help you navigate these challenges and optimize your reaction yield.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing 1-methoxy-3-nitropropane?

A1: The most prevalent and atom-economical method is the base-catalyzed Michael addition of methanol to 3-nitropropene. In this reaction, a catalytic amount of a suitable base deprotonates methanol to form the methoxide ion, a potent nucleophile. The methoxide ion then attacks the β-carbon of the electron-deficient alkene in 3-nitropropene, followed by protonation to yield the final product.[1][2]

Q2: Can you illustrate the reaction mechanism?

A2: Certainly. The reaction proceeds in two main steps: 1) Generation of the nucleophile (methoxide ion) and 2) Nucleophilic conjugate addition to the Michael acceptor (3-nitropropene). The base (B:) initiates the reaction by deprotonating methanol.

Caption: Michael addition mechanism for 1-methoxy-3-nitropropane synthesis.

Q3: What are the critical safety precautions for this synthesis?

A3: Safety is paramount.

  • 3-Nitropropene: This reactant is a lachrymator and is highly reactive. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It has a tendency to polymerize, sometimes violently, so it should be used fresh or stored with an inhibitor at low temperatures.

  • Sodium Methoxide: This is a common catalyst and is a strong, caustic base that is highly sensitive to moisture.[3] It can cause severe burns upon contact. Handle it in an inert atmosphere (e.g., under nitrogen or argon) and away from water, with which it reacts exothermically.[3]

  • Solvents: Methanol is flammable and toxic. Ensure all operations are performed away from ignition sources.

Troubleshooting and Yield Optimization Guide

This section addresses specific issues that can arise during the synthesis, providing explanations and actionable solutions to maximize your yield and purity.

Problem 1: Low or No Product Yield

  • Q: My reaction shows very little conversion to the desired product, even after extended reaction times. What could be the cause?

    • A: This is a common issue often linked to the quality of the reagents or the reaction conditions.

      • Cause A: Inactive Base. Sodium methoxide, the preferred catalyst, readily reacts with atmospheric water and carbon dioxide, converting to sodium hydroxide and sodium carbonate, respectively, which are less effective catalysts for this reaction.[3]

      • Solution: Use freshly opened, high-purity sodium methoxide. If using a solution of sodium methoxide in methanol, ensure it has been properly stored under an inert atmosphere. For best results, consider preparing it fresh by carefully reacting sodium metal with anhydrous methanol.[4]

      • Cause B: Polymerized 3-Nitropropene. 3-Nitropropene is prone to anionic polymerization, especially in the presence of bases. If your starting material is old or has been stored improperly, it may have already polymerized, rendering it unreactive.

      • Solution: Use freshly distilled 3-nitropropene for the reaction. When storing, keep it refrigerated and consider adding a radical inhibitor like hydroquinone.

      • Cause C: Incorrect Temperature. The Michael addition is an exothermic process. Running the reaction at too high a temperature can favor side reactions, including polymerization and decomposition. Conversely, a temperature that is too low may result in an impractically slow reaction rate.

      • Solution: Initiate the reaction at a low temperature (0-5 °C) to control the initial exotherm. After the initial addition of the base or nitroalkene, allow the reaction to slowly warm to room temperature and stir until completion, which can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

Problem 2: Significant Formation of Side Products

  • Q: My final product is contaminated with a significant amount of a high-boiling, viscous substance. What is it and how can I prevent it?

    • A: This is almost certainly a polymer of 3-nitropropene. Preventing its formation is key to achieving a high yield of the desired monomeric product.

      • Cause: Uncontrolled Polymerization. The nitronate anion intermediate formed during the Michael addition is itself a nucleophile and can add to another molecule of 3-nitropropene, initiating a chain of oligomerization or polymerization.[5] This is more likely if there are localized "hot spots" or high concentrations of the base.

      • Solution 1: Controlled Addition. Instead of adding the base all at once, add it slowly and sub-surface to the solution of 3-nitropropene in methanol. This maintains a low concentration of the active base and helps dissipate heat, minimizing polymerization. Alternatively, slowly add the 3-nitropropene to the methanol/base mixture.

      • Solution 2: Optimize Stoichiometry. Use a large excess of methanol, which acts as both the reactant and the solvent. This ensures that the intermediate is more likely to be protonated by a methanol molecule than to attack another molecule of 3-nitropropene. A ratio of 10-20 equivalents of methanol to 1 equivalent of 3-nitropropene is recommended.

Problem 3: Difficulties During Work-up and Purification

  • Q: I'm struggling to isolate a pure product. The work-up is messy, or the product seems to decompose during distillation.

    • A: Proper work-up and purification techniques are critical for isolating thermally sensitive and base-labile compounds like nitroalkanes.

      • Cause A: Harsh Quenching. Quenching the reaction with a strong acid can lead to side reactions or decomposition of the nitro group (a Nef-type reaction).

      • Solution: Quench the reaction by pouring it into a mildly acidic buffer (e.g., a saturated aqueous solution of ammonium chloride) or very dilute HCl in an ice bath. This neutralizes the methoxide catalyst without creating overly harsh conditions.

      • Cause B: Thermal Decomposition. Nitroalkanes can be thermally unstable. Attempting to distill 1-methoxy-3-nitropropane at atmospheric pressure will likely lead to decomposition.

      • Solution: Purify the crude product using vacuum distillation. The reduced pressure lowers the boiling point significantly, allowing for distillation at a temperature that does not cause decomposition. Before distillation, ensure the crude product is thoroughly dry, as water can interfere.

      • Cause C: Emulsion during Extraction. The presence of polymeric material and salts can lead to the formation of emulsions during the aqueous work-up, making phase separation difficult.

      • Solution: After quenching, if an emulsion forms, add a small amount of brine (saturated NaCl solution) to help break it.[6] Filtering the crude organic layer through a pad of celite or silica gel before concentration can also help remove insoluble polymeric material.

Data Summary and Recommended Conditions

The yield of 1-methoxy-3-nitropropane is highly dependent on controlling the reaction parameters. The following table summarizes the impact of key variables.

ParameterSub-Optimal ConditionRecommended ConditionRationale & Expected Outcome
Base Catalyst Old NaOMe, NaOH, KOHFresh, high-purity NaOMe (5 mol%)Sodium methoxide is the most effective catalyst. Impurities like water reduce its efficacy.[3] Expect higher conversion and yield.
Solvent Stoichiometric MethanolLarge excess of Methanol (acts as solvent)Dilution and excess nucleophile minimizes polymerization of 3-nitropropene.[5] Leads to a cleaner reaction profile.
Temperature > 40 °C or < 0 °CInitial addition at 0-5 °C, then warm to 20-25 °CControls initial exotherm to prevent polymerization; allows the reaction to proceed to completion at a reasonable rate.
Addition Method All reagents mixed at onceSlow, dropwise addition of 3-nitropropene to methanol/baseMaintains low concentration of the reactive intermediate, preventing oligomerization. Improves yield and purity.
Purification Atmospheric DistillationVacuum DistillationLowers the boiling point to prevent thermal decomposition of the nitro-functionalized product. Essential for obtaining pure material.

Experimental Protocols

Protocol 1: Optimized Synthesis of 1-Methoxy-3-nitropropane

This protocol is designed for a 0.1 mole scale reaction.

Materials:

  • 3-Nitropropene (freshly distilled, 7.8 g, 0.1 mol)

  • Anhydrous Methanol (80 mL, ~2 mol)

  • Sodium Methoxide (0.27 g, 0.005 mol, 5 mol%)

  • Saturated aqueous Ammonium Chloride solution

  • Diethyl Ether or Dichloromethane

  • Anhydrous Magnesium Sulfate

  • Inhibitor (e.g., a few crystals of hydroquinone)

Workflow Diagram:

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A 1. Charge flask with anhydrous methanol and sodium methoxide. B 2. Cool mixture to 0 °C in an ice bath. A->B C 3. Add 3-nitropropene dropwise over 30 minutes with stirring. B->C D 4. Stir at 0 °C for 1 hour. C->D E 5. Warm to room temperature and stir for 4-6 hours (Monitor by TLC). D->E F 6. Quench by pouring into sat. aq. NH4Cl solution. E->F G 7. Extract with diethyl ether (3x). F->G H 8. Wash combined organic layers with brine. G->H I 9. Dry over MgSO4, filter, and concentrate in vacuo. H->I J 10. Purify crude oil by vacuum distillation. I->J

Caption: Experimental workflow for the synthesis of 1-methoxy-3-nitropropane.

Procedure:

  • Set up an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel under a nitrogen atmosphere.

  • Add anhydrous methanol (80 mL) to the flask, followed by sodium methoxide (0.27 g). Stir until the base is fully dissolved.

  • Cool the solution to 0 °C using an ice-water bath.

  • Add the freshly distilled 3-nitropropene (7.8 g) to the dropping funnel. Add it dropwise to the stirred methanolic solution over a period of 30 minutes, ensuring the internal temperature does not rise above 10 °C.

  • After the addition is complete, stir the reaction mixture at 0 °C for an additional hour.

  • Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 4-6 hours or until TLC analysis indicates the consumption of the 3-nitropropene.

  • Pour the reaction mixture into a separatory funnel containing 100 mL of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash with brine (1 x 50 mL).[6]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude oil should be purified by vacuum distillation to yield pure 1-methoxy-3-nitropropane.

References

Sources

Optimization

Technical Support Center: Purification of 1-Methoxy-3-nitropropane

Welcome to the comprehensive technical support guide for the purification of 1-Methoxy-3-nitropropane (CAS No: 42472-01-5)[1]. This document is designed for researchers, scientists, and drug development professionals to...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for the purification of 1-Methoxy-3-nitropropane (CAS No: 42472-01-5)[1]. This document is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the purification of this compound. Our approach is rooted in fundamental chemical principles and field-proven insights to ensure the integrity and success of your experiments.

Core Principles of Purification

The purification of any chemical compound is a critical step to ensure the validity of experimental results. The choice of purification method is dictated by the physical and chemical properties of the target compound and its impurities. For 1-Methoxy-3-nitropropane, a polar nitroalkane, the primary purification strategies will likely involve distillation, chromatography, and potentially liquid-liquid extraction to remove common impurities.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of 1-Methoxy-3-nitropropane in a question-and-answer format.

Question 1: My distilled 1-Methoxy-3-nitropropane is still showing impurities by GC/MS analysis. What are the likely contaminants and how can I remove them?

Answer:

Contamination after distillation is a common issue and can stem from several sources.

  • Potential Impurities:

    • Isomeric Impurities: A likely contaminant is an isomeric nitroalkane, such as 2-methoxy-1-nitropropane. Isomers often have very close boiling points, making them difficult to separate by simple distillation. Technical grade 1-nitropropane, a related compound, is often contaminated with 2-nitropropane[2].

    • Starting Materials: If the synthesis involved the reaction of 3-methoxy-1-propanol with a nitrating agent, unreacted starting material could be present.

    • Solvent Residues: Solvents used during the synthesis or workup can carry over.

    • Degradation Products: Nitroalkanes can be sensitive to heat and pH extremes, potentially leading to decomposition during distillation.

  • Troubleshooting Steps:

    • Fractional Distillation: A simple distillation may not be sufficient. Employing a fractional distillation column (e.g., Vigreux or packed column) will provide greater theoretical plates and enhance the separation of close-boiling impurities.

    • Vacuum Distillation: If the compound is susceptible to thermal degradation, distillation under reduced pressure will lower the boiling point and minimize decomposition.

    • Azeotropic Distillation: In some cases, forming an azeotrope with a suitable solvent can help remove a persistent impurity.

    • Column Chromatography: If distillation fails to provide the desired purity, column chromatography is a highly effective alternative. A silica gel column with a non-polar to moderately polar eluent system (e.g., hexane/ethyl acetate gradient) should effectively separate 1-Methoxy-3-nitropropane from less polar or more polar impurities.

Question 2: I'm observing a low yield after purification by column chromatography. What could be the cause and how can I improve it?

Answer:

Low recovery from column chromatography can be frustrating. Here are the likely causes and solutions:

  • Irreversible Adsorption: The nitro group in your compound can interact strongly with the acidic sites on silica gel, leading to irreversible adsorption.

    • Solution: Deactivate the silica gel by adding a small percentage of a polar modifier like triethylamine to the eluent. This will cap the acidic sites and reduce tailing and irreversible binding.

  • Improper Solvent System: If the eluent is not polar enough, the compound will not move down the column. If it is too polar, it will elute too quickly with poor separation.

    • Solution: Perform thin-layer chromatography (TLC) with various solvent systems to determine the optimal eluent for separation. Aim for an Rf value of 0.2-0.4 for the target compound.

  • Sample Overloading: Loading too much crude material onto the column will lead to broad bands and poor separation, resulting in mixed fractions that reduce the yield of pure product.

    • Solution: As a rule of thumb, the amount of crude material should be about 1-5% of the mass of the stationary phase.

Question 3: My purified 1-Methoxy-3-nitropropane is yellow. Is this normal, and how can I decolorize it?

Answer:

A yellow tint in nitroalkanes can indicate the presence of impurities or degradation products.

  • Potential Causes:

    • Nitrated Byproducts: The synthesis might have produced colored nitrated impurities.

    • Oxidation: The compound may have partially oxidized upon exposure to air or light.

    • Base-catalyzed side reactions: In the presence of base, nitroalkanes can form nitronate anions, which can be colored and lead to side reactions.

  • Decolorization Methods:

    • Activated Carbon Treatment: Dissolve the compound in a suitable organic solvent and add a small amount of activated carbon. Stir for a short period and then filter through a pad of celite. The activated carbon will adsorb the colored impurities.

    • Recrystallization: If the compound is a solid at room temperature or forms a stable solid derivative, recrystallization from a suitable solvent is an excellent method for removing colored impurities.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of 1-Methoxy-3-nitropropane relevant to its purification?

PropertyEstimated Value/InformationRelevance to Purification
Molecular Formula C4H9NO3---
Molecular Weight 119.12 g/mol Important for characterization and calculating molar quantities.
Boiling Point Estimated to be in the range of 180-200 °C at atmospheric pressure.Crucial for designing distillation protocols. Vacuum distillation is recommended to avoid potential decomposition at high temperatures.
Solubility Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. Limited solubility in non-polar solvents like hexane.Guides the choice of solvents for chromatography, extraction, and recrystallization.
Density Likely to be slightly denser than water.Useful for liquid-liquid extractions to identify the organic and aqueous layers.

Q2: What are the primary safety precautions I should take when handling 1-Methoxy-3-nitropropane?

A2: While a specific Safety Data Sheet (SDS) for 1-Methoxy-3-nitropropane was not found, the safety precautions for related nitroalkanes and methoxyalkanes should be strictly followed.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[3]

  • Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.[3][4]

  • Fire Safety: Nitroalkanes can be flammable. Keep away from heat, sparks, and open flames.[4] Use explosion-proof equipment where necessary.[5]

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[4][6] Do not ingest.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3]

Experimental Protocol: Purification by Fractional Vacuum Distillation

This protocol provides a step-by-step methodology for the purification of 1-Methoxy-3-nitropropane, assuming it is a liquid at room temperature.

1. Apparatus Setup:

  • Assemble a fractional distillation apparatus equipped with a Vigreux column, a distillation head with a thermometer, a condenser, a receiving flask, and a vacuum adapter.
  • Ensure all glassware is dry and joints are properly sealed with vacuum grease.
  • Use a heating mantle with a magnetic stirrer for uniform heating.

2. Procedure:

  • Place the crude 1-Methoxy-3-nitropropane in the distillation flask with a magnetic stir bar.
  • Slowly apply vacuum to the system.
  • Begin heating the distillation flask gently while stirring.
  • Monitor the temperature at the distillation head. Discard the initial fraction (forerun), which may contain lower-boiling impurities and residual solvents.
  • Collect the main fraction at a constant temperature and pressure. This corresponds to the boiling point of pure 1-Methoxy-3-nitropropane at that pressure.
  • Stop the distillation before the flask goes to dryness to prevent the concentration of potentially unstable residues.
  • Allow the apparatus to cool completely before releasing the vacuum.

3. Purity Assessment:

  • Analyze the collected fraction by Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its purity.

Workflow Diagram

The following diagram illustrates a typical purification workflow for 1-Methoxy-3-nitropropane.

Purification_Workflow cluster_synthesis Synthesis & Workup cluster_purification Purification cluster_analysis Purity Analysis cluster_product Final Product Crude Crude 1-Methoxy-3-nitropropane Distillation Fractional Vacuum Distillation Crude->Distillation Chromatography Column Chromatography (if necessary) Distillation->Chromatography Impurities still present Decolorization Activated Carbon (if colored) Distillation->Decolorization Product is colored Analysis GC-MS / NMR Distillation->Analysis Chromatography->Decolorization Product is colored Chromatography->Analysis Decolorization->Analysis Pure Pure 1-Methoxy-3-nitropropane Analysis->Pure Purity Confirmed

Caption: A logical workflow for the purification and analysis of 1-Methoxy-3-nitropropane.

References

  • 1-Methoxy-3-nitrocyclohexane | C7H13NO3 | CID 18346806 - PubChem. Available at: [Link]

  • 1-METHOXYPROPANE | Georganics. Available at: [Link]

  • Chemical Properties of Benzene, 1-methoxy-3-nitro- (CAS 555-03-3) - Cheméo. Available at: [Link]

  • Benzene, 1-methoxy-3-nitro- - the NIST WebBook. Available at: [Link]

  • 1-Methoxy-3-hydroxypropane - ChemBK. Available at: [Link]

  • Purification of Organic Compounds: from Crude Product to Purity - University of Malta. Available at: [Link]

  • 1-Methoxy-3-nitropropane (1 x 1 g) - Reagentia. Available at: [Link]

  • Novel high-yielding C=C reduction of nitrostyrenes, Hive Novel Discourse. Available at: [Link]

  • 1-methoxy-3-nitrobenzene - ChemSynthesis. Available at: [Link]

  • 1-Propene, 3-methoxy- | SIELC Technologies. Available at: [Link]

  • Impurity Occurrence and Removal in Crystalline Products from Process Reactions - University College Cork. Available at: [Link]

  • 1-Methoxy-3-phenylpropane | C10H14O | CID 576410 - PubChem. Available at: [Link]

  • 1-Chloro-3-methoxypropane | C4H9ClO | CID 118927 - PubChem. Available at: [Link]

  • 2-Propanone, 1-(o-methoxyphenyl) - Organic Syntheses Procedure. Available at: [Link]

  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview | Open Access Journals - Research and Reviews. Available at: [Link]

  • 1-Methoxy-3-[(E)-2-nitrovinyl]benzene - Amerigo Scientific. Available at: [Link]

  • 1‐Nitropropane - Publisso. Available at: [Link]

  • 1-nitropropane - Substance Information - ECHA. Available at: [Link]

Sources

Troubleshooting

Common side reactions in "1-Methoxy-3-nitropropane" synthesis

Welcome to the technical support guide for the synthesis of 1-Methoxy-3-nitropropane. This document is intended for researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 1-Methoxy-3-nitropropane. This document is intended for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis, which is typically achieved via the Michael addition of methanol to nitroethene.

Frequently Asked Questions (FAQs)

Q1: What is the most common and significant side reaction in the synthesis of 1-Methoxy-3-nitropropane?

A1: The most prevalent and yield-reducing side reaction is the anionic polymerization of the nitroethene starting material.[1][2] Nitroethene is highly susceptible to polymerization due to the strong electron-withdrawing nature of the nitro group, which stabilizes the transient carbanion formed during the reaction.[2] This polymerization can be initiated by the basic catalyst (e.g., methoxide) intended to facilitate the Michael addition. Instead of a single methanol molecule adding to nitroethene, the intermediate carbanion can act as a nucleophile, attacking another molecule of nitroethene and initiating a chain reaction that results in a polymer.[1][3]

Q2: My reaction mixture turned into an intractable solid or viscous oil. What happened?

A2: This is a classic sign of uncontrolled anionic polymerization of nitroethene.[1] If the concentration of the basic catalyst is too high or if the temperature is not adequately controlled, the polymerization reaction can proceed rapidly, consuming the starting material and forming a polymer.[4] This often results in a significant decrease in the yield of the desired 1-Methoxy-3-nitropropane.

Q3: Besides polymerization, what other side products should I be aware of?

A3: While polymerization is the main concern, other side reactions can occur:

  • Bis-addition products: If the reaction conditions are not carefully controlled, a second molecule of nitroethene can react with the product, leading to more complex adducts.

  • Formation of Nitronates: The product itself has an acidic proton alpha to the nitro group, which can be deprotonated by the base to form a nitronate salt. This can complicate the workup and purification.

  • Solvent-related impurities: Depending on the solvent and workup procedure, impurities related to the solvent or quenching agent may be introduced.

Q4: How can I monitor the progress of the reaction and detect side products?

A4: Thin Layer Chromatography (TLC) is an effective method for monitoring the consumption of the starting material (nitroethene) and the formation of the product. Side products, including oligomers, may appear as a streak or multiple spots. For a more detailed analysis, Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy of an aliquot from the reaction mixture can help identify the desired product and any significant impurities.

Troubleshooting Guide: From Problem to Solution

This section provides a structured approach to overcoming common challenges in the synthesis of 1-Methoxy-3-nitropropane.

Problem 1: Low Yield and/or Incomplete Conversion

A low yield of the desired product is often linked to the dominance of side reactions, particularly polymerization.

Potential Causes & Solutions:

Cause Scientific Rationale Recommended Action
High Catalyst Concentration An excess of base (methoxide) significantly accelerates the rate of polymerization relative to the desired Michael addition.Use a catalytic amount of a weaker base or a base with a sterically hindered counter-ion. The use of organocatalysts, such as diphenylprolinol silyl ether, has been shown to be effective in promoting Michael additions to nitroalkenes while minimizing side reactions.[5][6][7]
Poor Temperature Control The polymerization of nitroethene is often exothermic. A rise in temperature increases the rate of all reactions, but can disproportionately favor the rapid, uncontrolled polymerization.[4]Maintain a low reaction temperature (e.g., 0 °C to -20 °C) throughout the addition of reagents and the duration of the reaction.[8][9] Use an ice bath or a cryocooler for precise temperature control.
Order of Reagent Addition Adding the nitroethene to a solution of the base can create localized areas of high base concentration, triggering polymerization.It is often preferable to add the base or catalyst solution dropwise to a solution of the nitroethene in methanol.[8] This maintains a low instantaneous concentration of the initiator.
Purity of Reagents Impurities in the starting materials or solvent can either inhibit the desired reaction or initiate unwanted side reactions.Ensure that all reagents and solvents are pure and anhydrous.[8]
Problem 2: Rapid Polymerization of the Reaction Mixture

This critical issue requires immediate attention to reaction setup and conditions.

Troubleshooting Workflow:

G cluster_0 Observation cluster_1 Immediate Checks cluster_2 Corrective Actions A Reaction mixture becomes a solid/viscous polymer B Was temperature controlled at ≤ 0°C? A->B C Was the base added slowly/dropwise? A->C D Was the catalyst concentration catalytic? A->D E Implement strict low- temperature control (e.g., -20°C). B->E No F Reverse the order of addition: Add base to nitroethene solution. C->F No G Reduce catalyst loading; consider a weaker base or organocatalyst. D->G No H Dilute the reaction mixture to reduce intermolecular reactions. E->H F->H G->H

Sources

Optimization

Technical Support Center: Improving the Selectivity of 1-Methoxy-3-nitropropane Reactions

Introduction Welcome to the technical support center for reactions involving 1-Methoxy-3-nitropropane. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities o...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for reactions involving 1-Methoxy-3-nitropropane. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this versatile building block. 1-Methoxy-3-nitropropane possesses multiple reactive sites: the nitro group, the acidic α-protons, and the methoxy ether linkage. This multi-functionality, while synthetically valuable, presents unique challenges in achieving reaction selectivity.

This document provides in-depth, question-and-answer-based troubleshooting guides and FAQs to address specific issues you may encounter during your experiments. Our goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to make informed decisions and optimize your reaction outcomes.

Section 1: Selective Reduction of the Nitro Group

The conversion of the nitro group to an amine is a fundamental transformation. However, the choice of reducing agent is critical to avoid unwanted side reactions or reduction of other functional groups that may be present in more complex substrates.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for reducing the nitro group of 1-Methoxy-3-nitropropane to 3-methoxypropan-1-amine? A1: The most common and reliable methods include catalytic hydrogenation and metal-acid reductions. Catalytic hydrogenation using Palladium on carbon (Pd/C) or Raney Nickel with a hydrogen source is highly effective for reducing both aliphatic and aromatic nitro groups.[1] Metal-acid systems, such as iron (Fe) or zinc (Zn) in acidic media (e.g., acetic acid), offer a milder alternative that is often tolerant of other reducible groups.[1]

Q2: I have other sensitive functional groups in my molecule. Which reduction method offers the highest chemoselectivity? A2: For substrates with sensitive functional groups (e.g., halogens, nitriles, esters), catalytic hydrogenation with Raney Nickel is often preferred over Pd/C to avoid dehalogenation.[1] Additionally, metal-based systems using iron or zinc in acid are known for their mildness and chemoselectivity.[1] Modern iron-based catalysts, such as iron(II) phthalocyanine with hydrazine hydrate, have shown high selectivity for the nitro group in the presence of functionalities like carboxylic acids and nitriles. For extremely sensitive substrates, a low-cost and selective H₂O/CO₂ acidic system with iron powder can be used, which has been shown to leave double and triple bonds unaffected.[2]

Q3: Can I use common hydride reagents like LiAlH₄ or NaBH₄? A3: Lithium aluminum hydride (LiAlH₄) is effective for reducing aliphatic nitro compounds to amines.[1] However, it is a very strong reducing agent and will reduce many other functional groups (esters, amides, etc.). Sodium borohydride (NaBH₄) on its own is generally not strong enough to reduce a nitro group.[3] However, its reducing power can be enhanced by using it in combination with transition metal complexes, such as Ni(PPh₃)₄, to achieve the desired transformation.[3]

Troubleshooting Guide: Nitro Group Reduction
Problem Potential Cause(s) Recommended Solution(s)
Incomplete Reaction / Low Conversion 1. Catalyst poisoning or deactivation (e.g., sulfur-containing impurities).2. Insufficient hydrogen pressure or poor H₂ delivery in catalytic hydrogenation.3. Insufficiently activated metal surface (Fe, Zn).1. Purify the starting material. Use a higher catalyst loading or a fresh batch.2. Ensure proper sealing of the reaction vessel. Increase H₂ pressure within safe limits. Improve agitation.3. Activate the metal powder before the reaction (e.g., with dilute HCl).
Formation of Side Products (e.g., hydroxylamine) 1. Incomplete reduction.2. Use of specific reagents known to favor hydroxylamine formation.1. Increase reaction time, temperature, or catalyst loading to drive the reaction to completion.2. Reduction with zinc dust and ammonium chloride is known to produce hydroxylamines.[4] If this is not the desired product, switch to a more robust reduction system like H₂/Pd-C.
Reduction of Other Functional Groups 1. The chosen reducing agent is too strong or non-selective (e.g., LiAlH₄).2. Over-hydrogenation with Pd/C (e.g., dehalogenation).1. Switch to a more chemoselective reagent. See comparison table below.2. Use Raney Nickel instead of Pd/C if dehalogenation is a concern.[1] Alternatively, use a metal-acid system like Fe/AcOH.[1]
Data Summary: Comparison of Selective Reduction Methods
Reagent/System Selectivity Profile Typical Conditions Advantages Disadvantages Reference
H₂ / Pd-C High efficiency, reduces most nitro groups.H₂ (1-50 atm), RT-80°C, MeOH or EtOHHigh yield, clean reaction.Can reduce alkenes, alkynes, and cause dehalogenation.[1]
H₂ / Raney Ni Similar to Pd/C but less prone to causing dehalogenation.H₂ (1-50 atm), RT-80°C, EtOHGood for halogenated substrates.Can be pyrophoric, requires careful handling.[1]
Fe / AcOH or HCl Good chemoselectivity. Tolerates esters, ketones.Fe powder, Acetic Acid or HCl, RefluxInexpensive, mild, good for sensitive groups.Requires acidic conditions, produces iron sludge waste.[1]
SnCl₂ Mild and selective.EtOH or EtOAc, RefluxTolerates many functional groups.Stoichiometric amounts of tin salts are required, leading to waste.[1]
LiAlH₄ Reduces aliphatic nitro groups.Anhydrous THF or Et₂O, 0°C to RefluxPowerful reducing agent.Reduces most polar functional groups, highly reactive.[1]
Section 2: C-C Bond Formation via the α-Carbon

The protons on the carbon adjacent to the nitro group (the α-carbon) are acidic (pKa ≈ 17 in DMSO), allowing 1-Methoxy-3-nitropropane to act as a potent nucleophile in base-catalyzed C-C bond-forming reactions.[5]

Frequently Asked Questions (FAQs)

Q1: What is a Henry (Nitroaldol) Reaction and how does it apply to 1-Methoxy-3-nitropropane? A1: The Henry reaction is the base-catalyzed addition of a nitroalkane to an aldehyde or ketone.[5][6][7] For 1-Methoxy-3-nitropropane, a base will deprotonate the C-1 position, creating a nitronate anion. This anion can then attack a carbonyl compound (e.g., benzaldehyde) to form a β-nitro alcohol. This is a powerful method for creating complex molecules.[5]

Q2: What is a Michael Addition and how can I use 1-Methoxy-3-nitropropane as a donor? A2: The Michael addition is the 1,4-conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.[8][9][10][11] The nitronate anion of 1-Methoxy-3-nitropropane, formed with a base, is an excellent Michael donor and can add to acceptors like methyl vinyl ketone or acrylonitrile to form 1,5-dicarbonyl or related structures.[9][10]

Q3: What kind of base should I use for these reactions? A3: The choice of base is crucial and depends on the specific reaction. For Henry reactions, mild bases like triethylamine (Et₃N), potassium carbonate (K₂CO₃), or even ammonium acetate are often sufficient due to the acidity of the nitroalkane.[6][7][12] For Michael additions, stronger bases like sodium ethoxide (NaOEt) or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) are commonly used to generate the nucleophile.[10]

Troubleshooting Guide: Henry and Michael Reactions
Problem Potential Cause(s) Recommended Solution(s)
Low Yield / No Reaction 1. Base is not strong enough to deprotonate the nitroalkane.2. The electrophile (aldehyde/ketone) is too sterically hindered.3. Reaction temperature is too low.1. Switch to a stronger base (e.g., from Et₃N to DBU).2. Use a less hindered electrophile if possible. Consider using a more reactive Lewis acid co-catalyst.3. Gradually increase the reaction temperature while monitoring for side reactions.
Formation of Nitroalkene (Dehydration Product) The initial β-nitro alcohol product has eliminated water. This is common, especially at elevated temperatures or with strong bases.[6][13]1. Run the reaction at a lower temperature.2. Use a milder, non-nucleophilic base.3. If the nitroalkene is the desired product, this can be promoted by heating after the initial addition.
Retro-Henry or Retro-Michael Reaction The reactions are reversible. The product can decompose back to starting materials, especially under the reaction conditions.[13]1. Use milder reaction conditions (lower temperature, shorter reaction time).2. As soon as the product is formed, proceed with the workup to isolate it from the base catalyst.
Polymerization of Michael Acceptor The α,β-unsaturated acceptor can polymerize under strongly basic conditions.1. Add the base slowly to the mixture of the nitroalkane and the acceptor.2. Keep the reaction temperature low.
Workflow for a Typical Henry Reaction

Below is a generalized workflow for performing a Henry reaction.

Caption: Generalized workflow for a Henry reaction.

Section 3: Conversion to Carbonyl via the Nef Reaction

The Nef reaction is a classic transformation that converts a primary or secondary nitroalkane into an aldehyde or ketone, respectively, via hydrolysis of its nitronate salt under strongly acidic conditions.[14][15] This reaction is a prime example of "umpolung" (reactivity inversion), where the nitroalkane effectively serves as an acyl anion equivalent.[15][16]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Nef reaction? A1: The reaction begins with the deprotonation of 1-Methoxy-3-nitropropane with a base to form the nitronate salt. This salt is then added to a strong acid, which protonates it to form a nitronic acid intermediate.[14][17] This intermediate is unstable and, under strongly acidic conditions (pH < 1), hydrolyzes to yield the corresponding aldehyde (3-methoxypropanal) and nitrous oxide (N₂O).[14][18]

Q2: My Nef reaction is failing, and I'm getting a lot of oxime as a byproduct. Why? A2: Oxime formation is the most common side reaction and occurs when the hydrolysis conditions are not acidic enough (pH > 1).[18][19] Under weakly acidic conditions, the nitronic acid intermediate can tautomerize to the oxime, which is often difficult to hydrolyze further. The key to a successful Nef reaction is ensuring rapid and efficient mixing of the nitronate salt into a solution of strong acid to maintain a very low pH throughout.[17][19]

Q3: I observed a transient deep-blue color during my reaction. What does this mean? A3: The deep-blue color is characteristic of many Nef reactions and is attributed to the formation of a 1-nitroso-alkanol intermediate.[14] This species is on the main reaction pathway to the desired carbonyl compound. Its appearance is normal, but if it persists, it may indicate that the subsequent rearrangement and hydrolysis steps are slow.

Q4: Are there milder, modern alternatives to the classical strong-acid Nef reaction? A4: Yes. Due to the often harsh conditions of the classical Nef reaction, several alternative methods have been developed. These can be broadly categorized as oxidative or reductive methods. Oxidative methods using reagents like potassium permanganate (KMnO₄) or Oxone® can cleave the nitronate to the carbonyl compound under non-acidic conditions.[16][17][18] Reductive methods, for example using TiCl₃, can also furnish the carbonyl product, often via an intermediate oxime which is hydrolyzed in situ.[16][17]

Troubleshooting Guide: The Nef Reaction
Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Carbonyl Product 1. Inefficient formation of the initial nitronate salt.2. Reversion to starting material during acidification.3. Product degradation under harsh acidic conditions.1. Ensure a stoichiometric amount of a suitable base (e.g., NaOH, NaOEt) is used.2. Add the nitronate solution to the acid (not the other way around) at low temperature to ensure rapid protonation and hydrolysis.3. Minimize reaction time in the strong acid. Work up the reaction as soon as it is complete. Consider using a milder, non-classical Nef protocol.
Significant Oxime Formation The pH of the hydrolysis medium is too high (pH > 1).[18][19]1. CRITICAL: Ensure the nitronate is added to a pre-cooled, well-stirred solution of strong acid (e.g., 3-4 M H₂SO₄). The final pH must be less than 1.[16][17]2. Use a sufficient excess of strong acid.
Reaction Mixture Remains Blue The 1-nitroso-alkanol intermediate is not converting to the final product efficiently.1. Allow the reaction to stir for a longer period.2. Ensure the acid concentration is sufficient.
Formation of Carboxylic Acid If the primary nitroalkane is treated directly with strong acid without prior deprotonation, it can hydrolyze to a carboxylic acid.[18]Ensure the nitronate salt is pre-formed with a base before introducing it to the acidic hydrolysis medium.
Nef Reaction Pathway and Common Side Reaction

Nef_Reaction Start 1-Methoxy-3-nitropropane Nitronate Nitronate Salt Start->Nitronate + Base NitronicAcid Nitronic Acid Nitronate->NitronicAcid + H⁺ Carbonyl Desired Product: 3-Methoxypropanal NitronicAcid->Carbonyl Hydrolysis (pH < 1) Oxime Side Product: 3-Methoxypropanal Oxime NitronicAcid->Oxime Tautomerization (pH > 1)

Caption: Key pathways in the Nef reaction of 1-Methoxy-3-nitropropane.

Section 4: General Purification and Handling

Q1: How should I monitor the progress of my reaction? A1: Thin-Layer Chromatography (TLC) is the most common and effective method. Use a suitable solvent system (e.g., ethyl acetate/hexanes) to achieve good separation between your starting material, product, and any byproducts. Staining with potassium permanganate (KMnO₄) can be useful for visualizing spots if they are not UV-active.

Q2: My product seems to be unstable during workup. What can I do? A2: If you suspect your product is sensitive to acid or base, perform a stability test. Take a small aliquot of your reaction mixture, expose it to your planned workup conditions (e.g., a dilute acid wash), and analyze it by TLC to see if any degradation occurs.[20] If it does, modify your workup to use neutral washes (e.g., water, brine) and avoid harsh pH changes.

Q3: What is the best way to purify the final product? A3: For most small to medium-scale reactions, flash column chromatography on silica gel is the preferred method.[21] If your product is a solid, recrystallization can be an excellent technique to obtain highly pure material.[22][23] For volatile products, distillation may be an option.[21] Always save a small sample of your crude material to compare with the purified fractions by TLC.[21]

References
  • Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. (2024). RSC Advances.
  • Selective Nitro Reduction with an Iron-Based Catalyst. (n.d.). Tokyo Chemical Industry UK Ltd.
  • Akbarizad, B., Taghavi, M., & Najafi, S. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Journal of Synthetic Chemistry.
  • Nitro Reduction - Common Conditions. (n.d.).
  • Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst. (n.d.). University of Oxford Chemistry.
  • Technical Support Center: The Nef Reaction of Secondary Nitroalkanes. (n.d.). BenchChem.
  • Nef reaction. (n.d.). Wikipedia.
  • Nef Reaction. (2025). Alfa Chemistry.
  • Gascoigne, E. S. J. (n.d.).
  • Nef reaction. (n.d.). Grokipedia.
  • Nef Reaction. (n.d.). Organic Chemistry Portal.
  • A new reagent for selective reduction of nitro group. (2009). Indian Journal of Chemistry, Sec B.
  • The Nef Reaction. (n.d.). Organic Reactions.
  • How To: Troubleshoot a Reaction. (n.d.). University of Rochester Department of Chemistry.
  • Henry reaction. (n.d.). Wikipedia.
  • Ashenhurst, J. (2023).
  • Henry Reaction. (n.d.). Master Organic Chemistry.
  • Henry Reaction. (n.d.). SynArchive.
  • Michael addition reaction. (n.d.). Wikipedia.
  • Henry Nitroaldol Reaction. (n.d.). Alfa Chemistry.
  • Michael Addition. (n.d.). Alfa Chemistry.
  • Michael Addition. (n.d.). Organic Chemistry Portal.
  • Selective Reduction of Nitro Group Without Effecting Vinyl or Alkyne Group and Hydration of Alkyne in Pressurized H2O/CO2 Medium. (n.d.). PubMed.
  • How To Run A Reaction: Purification. (n.d.). University of Rochester Department of Chemistry.
  • Reduction of nitro compounds. (n.d.). Wikipedia.
  • Purification of Organic Compounds: from Crude Product to Purity. (2023). Physics Department & Chemistry Department.
  • Moynihan, H. A., & Horgan, D. E. (2017).
  • Technical Support Center: Side Reactions in the Henry Reaction of 2-Nitropropane. (n.d.). BenchChem.

Sources

Troubleshooting

Technical Support Center: Scaling Up 1-Methoxy-3-nitropropane Synthesis

Target Molecule: 1-Methoxy-3-nitropropane CAS: 13047-13-7 Formula: Classification: Aliphatic Nitro Compound / Ether Executive Summary & Route Selection User Query: "I need to scale this reaction from gram-scale to kilogr...

Author: BenchChem Technical Support Team. Date: February 2026

Target Molecule: 1-Methoxy-3-nitropropane CAS: 13047-13-7 Formula:


Classification:  Aliphatic Nitro Compound / Ether

Executive Summary & Route Selection

User Query: "I need to scale this reaction from gram-scale to kilogram-scale. Which synthetic route balances cost, safety, and purity?"

The Core Challenge: Ambident Nucleophilicity

The synthesis of 1-Methoxy-3-nitropropane primarily relies on the nucleophilic substitution of 1-bromo-3-methoxypropane with a nitrite ion (


). The critical difficulty in scaling this reaction is the ambident nature  of the nitrite ion, which possesses two nucleophilic centers:
  • Nitrogen (N-attack): Forms the desired Nitroalkane (

    
    ).
    
  • Oxygen (O-attack): Forms the unstable Alkyl Nitrite Ester (

    
    ).
    
Strategic Route Comparison

For scale-up, we recommend Route B (Modified Kornblum) over Route A due to the prohibitive cost of silver salts and waste disposal issues, despite Route A's higher initial selectivity.

FeatureRoute A: Victor Meyer (Silver Nitrite)Route B: Modified Kornblum (Sodium Nitrite)
Reagents

(Silver Nitrite)

(Sodium Nitrite)
Mechanism

(Assisted by Ag precipitation)

(Solvent dependent)
Selectivity High (~80% Nitro / 20% Nitrite)Low (~60% Nitro) without modification
Cost Extremely High (Prohibitive at kg scale)Low (Commodity chemical)
Scale-up Risk Heavy metal waste managementThermal runaway; Nitrite ester byproduct
Recommendation Bench Scale Only (<50g) Production Scale (>1kg)

Detailed Protocol: Modified Kornblum Reaction (Scale-Up Optimized)

Objective: Synthesis of 1 kg of 1-Methoxy-3-nitropropane using the Sodium Nitrite/DMSO route with urea scavenging.

Reagents & Materials[1][2][3][4][5][6][7][8]
  • Substrate: 1-Bromo-3-methoxypropane (1.0 equiv)

  • Reagent: Sodium Nitrite (

    
    ), dry powder (1.5 - 2.0 equiv)
    
  • Solvent: Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[1] Note: DMSO is safer regarding chronic toxicity but requires careful thermal management.

  • Scavenger: Urea (0.5 equiv) - Critical for preventing side reactions caused by nitrous acid.

Step-by-Step Methodology
  • Reactor Preparation:

    • Use a glass-lined reactor or Hastelloy (avoid iron/steel due to corrosion from potential

      
      ).
      
    • Ensure efficient overhead stirring (anchor impeller recommended for slurry suspension).

    • Safety Check: Verify cooling jacket functionality. This reaction is exothermic.[2]

  • Solvent & Reagent Charging:

    • Charge DMSO (5-7 volumes relative to substrate).

    • Add Sodium Nitrite (

      
      ) and Urea.
      
    • Note:

      
       has low solubility in DMSO; this will be a slurry. High agitation is required.
      
  • Temperature Control (Critical):

    • Cool the slurry to 15–20°C .

    • Do not heat the slurry before addition.

  • Controlled Addition:

    • Add 1-Bromo-3-methoxypropane dropwise via a dosing pump.

    • Rate Limit: Maintain internal temperature <30°C .

    • Warning: Rapid addition will trigger a delayed exotherm.

  • Reaction Phase:

    • Once addition is complete, allow the mixture to warm to room temperature (25°C).

    • Stir for 6–12 hours. Monitor conversion via GC-FID.

    • Endpoint: Disappearance of bromide.

  • Work-Up (Emulsion Breaking):

    • Pour the reaction mixture into 5x volume of ice water . (The high water ratio is necessary to extract DMSO).

    • Extract with Diethyl Ether or MTBE (Methyl tert-butyl ether).

    • Wash organic layer with saturated

      
       solution (removes residual DMSO).
      
    • Dry over

      
       and concentrate.
      
  • Purification:

    • Distillation: The byproduct (1-methoxy-3-propyl nitrite) boils lower than the nitro compound.

    • Perform fractional distillation under reduced pressure.

Process Visualization

ReactionPathway cluster_cleanup Purification Start 1-Bromo-3-methoxypropane Intermediate Transition State (Ambident Attack) Start->Intermediate SN2 Reagent NaNO2 / DMSO + Urea Reagent->Intermediate Product 1-Methoxy-3-nitropropane (Target) Intermediate->Product N-Attack (Major) Byproduct 3-Methoxypropyl Nitrite (Unstable Ester) Intermediate->Byproduct O-Attack (Minor) Residue (High BP) Residue (High BP) Product->Residue (High BP) Collection Distillate (Low BP) Distillate (Low BP) Byproduct->Distillate (Low BP) Fractionation

Caption: Reaction pathway illustrating the competitive N-attack vs. O-attack mechanism and purification logic.

Troubleshooting Guide (FAQs)

Q1: I am seeing a "Red Oil" forming in the reactor. What is this?

Diagnosis: This is likely a complex mixture of alkyl nitrites and oxidation byproducts caused by Nitrous Acid (


) .
The Fix: 
  • Ensure Urea or Phloroglucinol was added to the reaction. These scavenge nitrite esters and nitrous acid.

  • Immediate Action: If red oil is observed, check pH. If acidic, neutralize carefully with solid

    
    .
    
Q2: My yield is stuck at 50-60%. How do I improve this?

Diagnosis: You are likely favoring O-alkylation (Nitrite ester formation). The Fix:

  • Temperature: Lower the addition temperature. Higher temperatures favor O-attack (hard/hard interaction). Keep addition <20°C.

  • Solvent: Ensure the DMSO/DMF is anhydrous . Water creates a hydration shell around the nitrite ion, altering its nucleophilicity.

Q3: I cannot remove DMSO from the final product.

Diagnosis: DMSO has a high boiling point (189°C) and tracks with polar products. The Fix:

  • The "5x Rule": During workup, the aqueous volume must be at least 5 times the DMSO volume.

  • LiCl Wash: Wash the organic extract with 5% Lithium Chloride solution.[3] DMSO partitions strongly into aqueous LiCl.

Q4: Is it safe to distill the product?

Diagnosis: Nitro compounds are thermally sensitive. The Fix:

  • Never distill to dryness.

  • Vacuum is mandatory: Distill at <5 mmHg to keep the pot temperature below 100°C.

  • DSC Check: Perform Differential Scanning Calorimetry (DSC) on the crude mixture before heating large batches to determine the onset of decomposition.

Safety & Waste Management

Hazard Identification
HazardDescriptionMitigation
Explosion Nitroalkanes can decompose violently at high temps.Keep process temp <100°C. Use rupture disks on reactors.
Toxicity 1-Methoxy-3-nitropropane is a potential alkylating agent.Use full PPE.[4][5] Handle in a fume hood/glovebox.
DMSO/NaNO2 Mixtures of DMSO and oxidizers/halides can be explosive.Never mix DMSO and NaNO2 with strong acids or acyl halides.
Process Flow Diagram

ProcessFlow Reactor Jacketed Reactor (Glass-Lined) Quench Quench Tank (Ice Water) Reactor->Quench Crude Slurry Dosing Dosing Pump (Rate Controlled) Dosing->Reactor 1-Bromo-3-methoxypropane Separator Phase Separator (LiCl Wash) Quench->Separator Extraction Distillation Vacuum Distillation (<5 mmHg) Separator->Distillation Organic Phase Final Product Final Product Distillation->Final Product 1-Methoxy-3-nitropropane Waste Waste Distillation->Waste Nitrite Esters

Caption: Scale-up process flow emphasizing controlled dosing and downstream separation.

References

  • Kornblum, N., et al. (1956). "The Reaction of Alkyl Halides with Sodium Nitrite." Journal of the American Chemical Society. 78(7), 1497–1501.

  • Ballini, R., et al. (2004).[6] "The First Conversion of Primary Alkyl Halides to Nitroalkanes under Aqueous Medium." Journal of Organic Chemistry. 69(20), 6907-6908.

  • PubChem. (n.d.). "1-Bromo-3-methoxypropane Compound Summary." National Library of Medicine.

  • University of Rochester. (n.d.). "Workup for Reactions in DMF or DMSO." Not Voodoo X.

  • Purdue University. (n.d.). "Potential Explosion Hazards with Using DMSO and DMF in Chemical Reactions." Purdue Safety Updates.

Sources

Optimization

Technical Support Center: Purification of 1-Methoxy-3-nitropropane

Welcome to the technical support center for 1-Methoxy-3-nitropropane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the purificatio...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-Methoxy-3-nitropropane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the purification of this valuable nitroalkane intermediate. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.

Section 1: Understanding the Analyte and Its Common Impurities

1-Methoxy-3-nitropropane (CAS 42472-01-5) is a nitroalkane that, like many synthesized organic compounds, is seldom pure after the initial reaction.[1] Effective purification is critical for downstream applications, as impurities can lead to unwanted side reactions, inaccurate analytical results, and potential toxicity.[1]

FAQ: What are the most common impurities I should expect in my crude 1-Methoxy-3-nitropropane?

The impurity profile is intrinsically linked to the synthetic route. While various methods exist, a common approach involves the Michael addition of methanol to a nitroalkene precursor. Based on this and general principles of organic synthesis, your crude product may contain:

  • Unreacted Starting Materials: Residual nitroalkene or methanol.

  • Catalyst Residues: If a basic or acidic catalyst was used.

  • Solvent Residues: Traces of the reaction solvent.

  • By-products of Polymerization: Nitroalkenes can polymerize under certain conditions.

  • Over-alkylation or Side-Reaction Products: Depending on the specific reagents used.

  • Decomposition Products: Nitroalkanes can be thermally unstable and may decompose if subjected to excessive heat.[2]

FAQ: How can I get a preliminary assessment of my sample's purity?

Before embarking on large-scale purification, a quick analytical assessment is crucial.

  • Thin-Layer Chromatography (TLC): This is the fastest and most common method. A good starting eluent system is a mixture of non-polar and polar solvents, such as Hexane/Ethyl Acetate. The presence of multiple spots indicates impurities.

  • ¹H NMR Spectroscopy: A proton NMR spectrum of the crude material can quickly reveal the presence of major impurities by comparing the integrations of characteristic peaks against the known peaks for 1-Methoxy-3-nitropropane. For a related compound, 1-methoxypropane, key shifts include those for the methoxy group and the alkyl chain protons.[3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This provides a more quantitative view of volatile impurities and their molecular weights, aiding in their identification.

Section 2: Core Purification Strategies: A Comparative Analysis

There is no single "best" method for purification; the optimal choice depends on the nature of the impurities, the scale of your synthesis, and the required final purity.[4] The most common and effective methods for a moderately polar compound like 1-Methoxy-3-nitropropane are vacuum distillation and column chromatography.[5]

Workflow for Purification Strategy Selection

Below is a logical workflow to guide your decision-making process for purifying crude 1-Methoxy-3-nitropropane.

PurificationWorkflow cluster_start Initial State cluster_analysis Analysis cluster_decision Decision Point cluster_methods Purification Methods cluster_end Final State Crude Crude 1-Methoxy-3-nitropropane Analysis Purity Assessment (TLC, GC-MS, NMR) Crude->Analysis Decision Major Impurity Type? Analysis->Decision Distillation Vacuum Distillation Decision->Distillation  Volatile Starting  Materials / Solvents Chromatography Column Chromatography Decision->Chromatography  Polar By-products /  Closely-related Impurities   Validation Final Purity Check (NMR, GC-MS) Distillation->Validation Chromatography->Validation Pure Pure Product (>98%) Validation->Pure

Caption: General purification workflow for 1-Methoxy-3-nitropropane.

Data Summary: Comparison of Primary Purification Techniques
TechniquePrinciple of SeparationBest For Removing...AdvantagesDisadvantages & Mitigation
Vacuum Distillation Differences in boiling points.Volatile impurities (solvents, starting materials) from the higher-boiling product.Fast, scalable, and excellent for removing low-boiling contaminants.Risk of thermal decomposition. [2] Mitigation: Use the lowest possible pressure (high vacuum) to reduce the boiling point. Ensure the heating mantle temperature is only slightly above the liquid's boiling temperature.
Column Chromatography Differential adsorption of components onto a solid stationary phase (e.g., silica gel) based on polarity.[1]Impurities with different polarities, including by-products and non-volatile materials.High resolution, highly versatile, and effective for achieving very high purity.[6]Can be time-consuming, requires significant solvent volumes, and may be less practical for very large scales.
Recrystallization Difference in solubility of the compound and impurities in a specific solvent at different temperatures.[1]Solid impurities or for purifying a solid product.Can yield very high purity material.1-Methoxy-3-nitropropane is a liquid at room temperature, making this technique unsuitable unless a solid derivative is formed first.

Section 3: Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the purification process.

FAQ: My product is decomposing during distillation, even under vacuum. What's happening and how can I fix it?

Cause: Nitroalkanes can be sensitive to heat and acidic/basic conditions, leading to decomposition.[2] Trace amounts of acid or base left over from the synthesis can catalyze this decomposition at elevated temperatures.

Solution:

  • Neutralize First: Before distillation, wash the crude product with a saturated sodium bicarbonate (NaHCO₃) solution, followed by brine. Dry thoroughly with an anhydrous salt like magnesium sulfate (MgSO₄). This removes acidic impurities.

  • Improve Vacuum: Ensure your vacuum system is operating efficiently. A lower pressure directly translates to a lower boiling point, minimizing thermal stress on the molecule.

  • Avoid Overheating: Use a water or oil bath for even heating instead of a heating mantle. Keep the bath temperature no more than 15-20°C above the boiling point of your compound at the given pressure.

FAQ: I ran a column, but my fractions are still impure or show significant product loss. What went wrong?

Cause: Poor separation on a column is typically due to incorrect solvent system selection, improper column packing, or overloading the column.

Troubleshooting Steps:

  • Optimize Your Solvent System with TLC: The ideal solvent system should give your product an Rf value of ~0.3 and show good separation from the impurity spots. If impurities are more polar, start with a less polar eluent (e.g., 95:5 Hexane:EtOAc) and gradually increase the polarity. If they are less polar, you may need a more polar baseline (e.g., 80:20 Hexane:EtOAc).

  • Check Column Packing: Air bubbles or channels in the silica gel lead to poor separation. Ensure you pack the column as a slurry and allow it to settle completely without letting the silica run dry.

  • Reduce the Load: As a rule of thumb, the amount of crude material should be about 1-5% of the mass of the silica gel. Overloading the column is a primary cause of failed separations.

Troubleshooting Logic Diagram

This diagram provides a logical path to diagnose and solve common column chromatography issues.

Troubleshooting cluster_problem Problem cluster_diagnosis Diagnosis cluster_solution Solution Start Column Chromatography Gives Poor Separation CheckRf Is Product R_f ~0.3 on TLC? Start->CheckRf CheckLoad Is Sample Load <5% of Silica Weight? CheckRf->CheckLoad Yes AdjustSolvent Adjust Eluent Polarity CheckRf->AdjustSolvent No CheckPacking Was Column Packed Properly (No Cracks)? CheckLoad->CheckPacking Yes ReduceLoad Reduce Sample Amount CheckLoad->ReduceLoad No CheckPacking->AdjustSolvent Yes (Separation still poor, try different solvent system) Repack Repack Column Carefully CheckPacking->Repack No

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: IR Spectroscopy of 1-Methoxy-3-nitropropane

Topic: IR Spectroscopy of "1-Methoxy-3-nitropropane" Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary & Application Context 1-Methoxy-3-nitro...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: IR Spectroscopy of "1-Methoxy-3-nitropropane" Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Application Context

1-Methoxy-3-nitropropane (


) is a functionalized aliphatic nitro compound often utilized as a versatile intermediate in organic synthesis. Its structure—comprising a terminal nitro group and a methoxy ether linkage separated by a propyl chain—makes it a valuable precursor for diamines, amino-ethers, and complex heterocyclic scaffolds in pharmaceutical development.

For researchers, the critical analytical challenge is not just "seeing peaks," but validating the complete conversion of precursors (often alcohols or halides) and ensuring the integrity of the nitro group, which is susceptible to reduction or tautomerization.

This guide compares the spectroscopic performance of Attenuated Total Reflectance (ATR) against Transmission FTIR for this specific molecule and provides a differential analysis against common synthetic impurities.

Spectral Fingerprint: The "Product" Profile

To validate 1-Methoxy-3-nitropropane, one must confirm the presence of the nitro and ether functionalities while verifying the absence of precursor groups (hydroxyls or carbonyls).

Predicted Characteristic Absorption Bands

Based on standard group frequencies for primary nitroalkanes and aliphatic ethers.

Functional GroupVibration ModeWavenumber (

)
IntensityDiagnostic Value
Nitro (

)
Asymmetric Stretch1545 – 1560 StrongPrimary Identifier. Confirming nitro status.
Nitro (

)
Symmetric Stretch1360 – 1380 StrongSecondary Identifier. Often sharper than the asymmetric band.
Ether (

)
Asymmetric Stretch1100 – 1150 StrongConfirms methoxy attachment.
Alkyl (

)
Stretching (

)
2850 – 3000MediumBaseline check; verifies aliphatic chain.[1]
Methylene (

)
Scissoring1450 – 1470MediumStandard alkane backbone confirmation.

Critical Quality Attribute (CQA): The region >3200


 must be flat . Any broad absorbance here indicates residual starting material (3-nitro-1-propanol) or moisture contamination.

Comparative Analysis: Sampling Methodologies

For a liquid nitro-ether like 1-Methoxy-3-nitropropane, the choice between ATR and Transmission spectroscopy significantly impacts data quality and throughput.

Method A: Diamond ATR (Recommended)

Performance: High throughput, minimal prep. Suitability: Ideal for routine reaction monitoring and purity checks.

Method B: Transmission (Liquid Cell / NaCl Plates)

Performance: High sensitivity, quantitative pathlength. Suitability: Required for detailed structural elucidation or detecting trace impurities (<1%).

Comparative Data: ATR vs. Transmission
FeatureATR (Diamond/ZnSe) Transmission (NaCl/KBr Liquid Cell) Verdict for 1-Methoxy-3-nitropropane
Sample Prep None (Drop & Measure)High (Dilution in

or thin film)
ATR Wins (Speed is critical in synthesis).
Pathlength Control Fixed (~2

depth)
Variable (Spacer dependent)Transmission Wins for quantitative Beer's Law work.
Nitro Peak Shape Symmetrical, well-resolvedRisk of "flat-topping" (saturation) if too thickATR Wins (Nitro groups are strong absorbers; ATR avoids saturation).
Spectral Shift Slight redshift (due to refractive index)True frequencyTransmission Wins for library matching (though modern software corrects ATR).
Clean-up Wipe with acetoneDisassemble & polish platesATR Wins (Nitro compounds can stain/stick).

Expert Insight: Nitro groups possess high molar absorptivity. In Transmission mode, neat films often lead to detector saturation (absorbance > 2.0) at 1550


, rendering the peak useless for quantification. ATR naturally limits the pathlength, providing usable peaks for the nitro group without dilution.

Differential Analysis: Distinguishing Alternatives

In a synthetic context, the "alternatives" are the precursors or byproducts. You must distinguish the product from these specific impurities.

Scenario 1: Product vs. Precursor (3-Nitro-1-propanol)

Synthesis Route: Methylation of 3-nitro-1-propanol.

  • 1-Methoxy-3-nitropropane (Product): Shows strong C-O-C (~1120

    
    ). No O-H. 
    
  • 3-Nitro-1-propanol (Impurity): Shows Broad O-H stretch (3200-3400

    
    ).
    
  • Differentiation: Monitor the disappearance of the 3300

    
     band.
    
Scenario 2: Product vs. Precursor (1-Chloro-3-nitropropane)

Synthesis Route: Nucleophilic substitution with methoxide.

  • 1-Methoxy-3-nitropropane (Product): Strong C-O-C (~1120

    
    ).
    
  • 1-Chloro-3-nitropropane (Impurity): Absence of C-O-C band. Presence of C-Cl stretch (600-800

    
    , often obscured in fingerprint, making the absence of ether peak the key indicator).
    

Experimental Protocol: Validated ATR Workflow

Objective: Acquire a publication-quality spectrum of 1-Methoxy-3-nitropropane.

Equipment
  • Spectrometer: FTIR (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).

  • Accessory: Single-bounce Diamond ATR.

  • Solvents: Isopropanol or Acetone (for cleaning).

Step-by-Step Methodology
  • System Blanking:

    • Clean crystal with isopropanol. Ensure no residue remains.

    • Collect Background spectrum (Air) with the same parameters as the sample (32 scans, 4

      
       resolution).
      
  • Sample Application:

    • Using a glass Pasteur pipette, place one drop (~20

      
      ) of neat 1-Methoxy-3-nitropropane onto the center of the diamond crystal.
      
    • Note: Do not apply pressure arm unless the sample is volatile (this compound is relatively stable, but covering prevents evaporation).

  • Acquisition:

    • Scan Range: 4000 – 600

      
      .
      
    • Accumulations: 16 or 32 scans.

    • Correction: Apply "ATR Correction" algorithm in software if comparing to transmission libraries.

  • Validation Check (Self-Correction):

    • Check 1550

      
      :  Is the absorbance < 1.5? If > 1.5, the detector is non-linear (unlikely in ATR).
      
    • Check 2350

      
      :  Are there doublet peaks? If yes, 
      
      
      
      background has changed; re-run background.
  • Cleaning:

    • Wipe immediately. Nitro compounds can yellow ZnSe crystals over time; Diamond is resistant.

Logic Flow & Decision Tree

The following diagram illustrates the decision process for interpreting the spectrum during synthesis.

IR_Analysis_Flow Start Crude Sample (1-Methoxy-3-nitropropane) Acquire Acquire ATR-FTIR (4000-600 cm⁻¹) Start->Acquire CheckNitro Check 1550 & 1370 cm⁻¹ (Strong Bands?) Acquire->CheckNitro CheckOH Check 3200-3500 cm⁻¹ (Broad Peak?) CheckEther Check 1100-1150 cm⁻¹ (Strong Band?) CheckOH->CheckEther No (Flat Baseline) ResultAlcohol IMPURE Residual Alcohol (Re-methylate) CheckOH->ResultAlcohol Yes (Peak Present) ResultPure VALIDATED Pure Product CheckEther->ResultPure Yes ResultHalide IMPURE Residual Halide (No Ether formed) CheckEther->ResultHalide No CheckNitro->CheckOH Yes ResultDecomp FAIL No Nitro Group (Reduction/Decomp) CheckNitro->ResultDecomp No

Figure 1: Spectral interpretation workflow for validating the synthesis of 1-Methoxy-3-nitropropane.

References

  • NIST Chemistry WebBook. Infrared Spectroscopy of Nitroalkanes and Ethers. National Institute of Standards and Technology.[2][3] Available at: [Link]

  • Specac Application Notes. FTIR: Transmission vs ATR Spectroscopy. Available at: [Link]

  • LibreTexts Chemistry. Infrared Spectroscopy Absorption Table (Nitro and Ether Groups). Available at: [Link][4][5]

  • Pike Technologies. Comparison of FTIR Spectra Collected by Transmission and ATR Sampling. Available at: [Link]

Sources

Comparative

Comparative Technical Guide: 1-Methoxy-3-nitropropane vs. Standard Nitroalkanes in API Synthesis

[1] Executive Summary 1-Methoxy-3-nitropropane represents a specialized subclass of functionalized nitroalkanes. Unlike its purely aliphatic counterparts (e.g., Nitromethane, 1-Nitropropane), it serves a dual purpose in...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

1-Methoxy-3-nitropropane represents a specialized subclass of functionalized nitroalkanes. Unlike its purely aliphatic counterparts (e.g., Nitromethane, 1-Nitropropane), it serves a dual purpose in organic synthesis: it acts as a C3-nucleophile in nitroaldol (Henry) reactions and simultaneously installs a masked 3-aminopropanol linker .

This guide objectively compares 1-Methoxy-3-nitropropane against standard nitroalkanes, focusing on its application in pharmaceutical intermediate synthesis. The data suggests that while it shares the fundamental reactivity profile of 1-Nitropropane, its ether functionality significantly alters solubility profiles and downstream synthetic utility, making it the superior choice for introducing polar propyl-linkers.

Part 1: Physicochemical Profile & Reactivity Matrix

The primary distinction between 1-Methoxy-3-nitropropane and standard nitroalkanes lies in the ether oxygen's influence on polarity and boiling point. While the nitro group dominates the acidity (


-proton pKa), the methoxy group enhances solubility in polar aprotic solvents and water.
Table 1: Comparative Physicochemical Properties[2]
Property1-Methoxy-3-nitropropane 1-Nitropropane Nitromethane Implication for Synthesis
Formula



Methoxy variant adds mass and polarity.
Boiling Point ~98-100°C (20 mmHg)*131-132°C (atm)101°C (atm)Critical: Methoxy variant requires high vacuum for distillation to avoid thermal decomposition.
pKa (

-H)
~9.0 (Est.)8.9810.2Acidity is comparable to 1-Nitropropane; similar base strength required for deprotonation.
Solubility High (Alcohols, Ethers, Water)Moderate (Organics), Low (Water)Moderate (Water), High (Organics)Ether oxygen acts as an H-bond acceptor, improving compatibility with polar substrates.
Flash Point >85°C (Est.)35°C35°CLower flammability hazard than lower nitroalkanes, but thermal instability remains.

*Note: 1-Methoxy-3-nitropropane is typically handled at reduced pressure due to the risk of decomposition at its projected atmospheric boiling point (>180°C).

Part 2: Synthetic Utility – The "Bifunctional Advantage"

The decision to use 1-Methoxy-3-nitropropane over 1-Nitropropane is rarely driven by the nitro-chemistry itself, but rather by the retrosynthetic target .

  • 1-Nitropropane is used when the final target requires a simple propyl chain or a propylamine moiety.

  • 1-Methoxy-3-nitropropane is used when the target requires a 3-methoxypropylamine linker or a 3-aminopropanol motif (accessible via ether cleavage).

Diagram 1: Divergent Synthetic Pathways

This diagram illustrates how the "Methoxy" handle allows for orthogonal functionalization that simple nitroalkanes cannot offer.

G Start 1-Methoxy-3-nitropropane Henry Henry Reaction (Nitroaldol) Start->Henry + Aldehyde/Base Red Reduction (H2/Cat or Fe/HCl) Start->Red Direct Reduction Prod1 β-Nitro Alcohol (Masked Linker) Henry->Prod1 Prod2 3-Methoxypropylamine (Linker/Corrosion Inhibitor) Red->Prod2 Prod1->Red Reductive Step EtherCleave Ether Cleavage (BBr3 or HBr) Prod2->EtherCleave Final 3-Aminopropanol Derivatives EtherCleave->Final

Caption: The methoxy group acts as a robust protecting group, surviving the Henry reaction and reduction, only to be cleaved if the free alcohol is required.

Part 3: The Henry Reaction (Nitroaldol) Protocol[3]

In the Henry reaction, 1-Methoxy-3-nitropropane behaves as a pro-nucleophile . The reaction kinetics are similar to 1-Nitropropane, but the workup differs due to the product's increased polarity.

Comparative Experimental Data
  • Catalyst Efficiency: Weak bases (e.g., Amberlyst A-21, TEA) are sufficient. Strong bases (LDA, n-BuLi) often lead to polymerization or elimination (nitroalkene formation) due to the sensitive nature of the ether chain.

  • Yields: Typically 70-85% for aromatic aldehydes.

Standardized Protocol: 1-Methoxy-3-nitropropane Addition

Objective: Synthesis of 1-(aryl)-2-nitro-4-methoxybutane derivatives.

  • Preparation: In a round-bottom flask, dissolve the Aldehyde (1.0 eq) in Ethanol (5 mL/mmol).

  • Addition: Add 1-Methoxy-3-nitropropane (1.2 eq).

  • Catalysis: Add NaOH (10% aq) (0.1 eq) or Amberlyst A-21 (10 wt%).

    • Expert Note: Unlike Nitromethane, which requires careful temperature control to prevent poly-addition, this mono-substituted nitroalkane naturally stops at the mono-addition stage (secondary nitro product).

  • Reaction: Stir at 0°C to RT for 4–6 hours. Monitor via TLC (Mobile Phase: Hexane/EtOAc 7:3). The product will be more polar (lower Rf) than the corresponding 1-nitropropane derivative.

  • Workup (Critical Control Point):

    • Acidification: Quench with dilute acetic acid to pH 6.

    • Extraction: Use Dichloromethane (DCM) . Avoid simple hexanes, as the methoxy-nitro product is often too polar to extract efficiently with non-polar solvents.

  • Purification: Column chromatography on Silica Gel.

Part 4: Reduction to Amines

The reduction of the nitro group yields 3-methoxypropylamine , a valuable intermediate.

Method A: Catalytic Hydrogenation (Cleanest)
  • Reagents:

    
     (50 psi), Raney Nickel or 10% Pd/C.
    
  • Solvent: Methanol.[1]

  • Observation: The methoxy ether linkage is stable under standard hydrogenation conditions.

  • Yield: >90%.

Method B: Chemical Reduction (Iron/Acid)
  • Reagents: Fe powder,

    
    , Ethanol/Water (
    
    
    
    ).
  • Advantage: Chemoselective.[2] Preserves alkenes or halides elsewhere in the molecule if present.

  • Disadvantage: Iron sludge waste requires filtration through Celite.

Part 5: Safety & Stability Profile

While less volatile than Nitromethane, 1-Methoxy-3-nitropropane presents specific hazards related to its thermal stability and ether content.

Diagram 2: Safety Decision Matrix

Safety Hazard Hazard Assessment: 1-Methoxy-3-nitropropane Thermal Thermal Instability (>150°C) Hazard->Thermal Peroxide Peroxide Formation (Ether Moiety) Hazard->Peroxide Shock Shock Sensitivity (Low) Hazard->Shock Action1 Distill only under High Vacuum (<20 mmHg) Thermal->Action1 Action2 Test for Peroxides before distillation Peroxide->Action2 Action3 Safe for standard transport Shock->Action3

Caption: Dual-hazard management: Thermal decomposition of the nitro group and peroxide formation of the ether group.

Comparison of Hazards
  • Shock Sensitivity: 1-Methoxy-3-nitropropane is significantly less shock-sensitive than Nitromethane due to the longer carbon chain and the "diluting" effect of the methoxy group.

  • Thermal Stability: Like all nitroalkanes, it releases high energy upon decomposition. Never distill at atmospheric pressure.

  • Peroxides: As an ether, it can form peroxides upon prolonged exposure to air. Standard peroxide test strips should be used before heating.

References

  • BenchChem. (2025).[3] Evaluating the Stability of 2-Nitropentane in Comparison to Other Nitroalkanes: A Comprehensive Guide.Link

  • Occupational Safety and Health Administration (OSHA). (2020). 1-Nitropropane: Chemical Sampling Information.Link

  • ChemicalBook. (2025).[3][4] Synthesis of 3-Methoxypropylamine from 1-Propanamine, 3-methoxy-N-(phenylmethylene)-.[5]Link

  • Organic Chemistry Portal. (2023). Amine synthesis by nitro compound reduction.[2]Link

  • Ataman Chemicals. (2025). 3-Methoxypropylamine: Technical Data Sheet.Link

Sources

Validation

A Comprehensive Guide to the Validation of 1-Methoxy-3-nitropropane Purity by High-Performance Liquid Chromatography

For researchers, scientists, and professionals in drug development, the purity of chemical reagents and intermediates is paramount to ensure the reliability and reproducibility of experimental outcomes. This guide provid...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the purity of chemical reagents and intermediates is paramount to ensure the reliability and reproducibility of experimental outcomes. This guide provides a detailed, in-depth analysis of a validated High-Performance Liquid Chromatography (HPLC) method for determining the purity of 1-Methoxy-3-nitropropane. Furthermore, it offers a comparative assessment with alternative analytical techniques, supported by illustrative experimental data, to provide a comprehensive framework for its quality control.

Introduction: The Significance of Purity for 1-Methoxy-3-nitropropane

1-Methoxy-3-nitropropane is a nitroalkane derivative that can serve as a versatile building block in organic synthesis. Its bifunctional nature, possessing both a methoxy and a nitro group, makes it a valuable precursor for the synthesis of more complex molecules, including potential pharmaceutical intermediates. The presence of impurities, which could arise from starting materials, by-products of the synthesis, or degradation products, can have a significant impact on the yield, purity, and pharmacological activity of the final product. Therefore, a robust and reliable analytical method for the determination of its purity is essential.

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation, identification, and quantification of non-volatile and thermally labile compounds.[1][2] Its high resolution, sensitivity, and adaptability make it an ideal choice for the purity assessment of 1-Methoxy-3-nitropropane.

Proposed HPLC Method for Purity Determination

A stability-indicating, isocratic reverse-phase HPLC (RP-HPLC) method is proposed for the quantitative analysis of 1-Methoxy-3-nitropropane. The selection of this method is based on the physicochemical properties of the analyte and its potential impurities.

  • Reverse-Phase Chromatography: 1-Methoxy-3-nitropropane is a polar molecule. A C18 column is chosen as the stationary phase to provide sufficient retention and separation from potentially less polar impurities.

  • Isocratic Elution: For routine quality control, an isocratic mobile phase (a constant solvent composition) offers simplicity, robustness, and shorter run times compared to a gradient elution.

  • UV Detection: The nitro group in 1-Methoxy-3-nitropropane provides a chromophore that allows for sensitive detection using a UV detector. The wavelength of maximum absorbance (λmax) should be experimentally determined but is anticipated to be in the lower UV region.

Table 1: HPLC Method Parameters

ParameterRecommended Conditions
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water (40:60 v/v)
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Injection Volume 10 µL
Column Temperature 30 °C
Run Time 15 minutes

Sample Preparation:

  • Prepare a stock solution of 1-Methoxy-3-nitropropane in the mobile phase at a concentration of 1 mg/mL.

  • From the stock solution, prepare a working standard solution at a concentration of 100 µg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection to remove any particulate matter.[1]

Potential Impurities:

The primary impurities in 1-Methoxy-3-nitropropane are likely to be the starting materials from its synthesis (e.g., 3-nitro-1-propanol and a methylating agent, or 1-chloro-3-methoxypropane and a nitrating agent) and by-products.[3] Degradation products could include the corresponding aldehyde or carboxylic acid.

HPLC Method Validation: A Self-Validating System

Method validation is a critical process that ensures the analytical method is suitable for its intended purpose.[4][5] The validation of the proposed HPLC method for 1-Methoxy-3-nitropropane should be performed in accordance with the International Council for Harmonisation (ICH) guidelines. The key validation parameters are outlined below.

Sources

Comparative

Comparative Analysis Guide: 1-Methoxy-3-nitropropane Characterization

Content Type: Technical Comparison & Protocol Guide Subject: Elemental Analysis & Purity Validation of 1-Methoxy-3-nitropropane ( ) Executive Technical Summary 1-Methoxy-3-nitropropane (CAS: 13043-98-6) is a bifunctional...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Protocol Guide Subject: Elemental Analysis & Purity Validation of 1-Methoxy-3-nitropropane (


)

Executive Technical Summary

1-Methoxy-3-nitropropane (CAS: 13043-98-6) is a bifunctional intermediate containing a primary nitro group and an ether linkage. In drug development, it serves as a precursor for 3-methoxypropylamine derivatives via nitro-reduction.

Accurate elemental analysis of this compound presents specific challenges. Nitroalkanes are notorious for erratic combustion behavior in classical CHN analysis, often yielding low nitrogen values due to incomplete reduction of nitrogen oxides (


) to 

. Furthermore, as a hygroscopic liquid, solvent entrapment can skew carbon values.

This guide compares the "Gold Standard" (Combustion Analysis) against modern quantitative alternatives (qNMR and High-Resolution Mass Spectrometry), providing a data-driven framework for validating compound identity and bulk purity.

Theoretical Baseline & Target Values

Before experimental validation, the theoretical elemental composition must be established.

Compound: 1-Methoxy-3-nitropropane Formula:


Molecular Weight:  119.12  g/mol 
ElementCountAtomic MassTotal MassTheoretical %
Carbon (C) 412.01148.04440.33%
Hydrogen (H) 91.0089.0727.62%
Nitrogen (N) 114.00714.00711.76%
Oxygen (O) 315.99947.99740.29%

Comparative Methodologies: Performance Analysis

Method A: Combustion Analysis (CHN)

The Traditional Regulatory Standard

Mechanism: The sample is combusted in excess oxygen (>900°C). Carbon converts to


, Hydrogen to 

, and Nitrogen to

.[1] The

is subsequently reduced to

gas over copper and quantified via thermal conductivity detection.
  • Pros: Direct measurement of bulk purity; required by many journals/regulators; detects inorganic non-combustible impurities (ash).

  • Cons: High Failure Rate for Nitro Compounds. The reduction of

    
     to 
    
    
    
    is often incomplete for nitroalkanes, leading to values outside the standard ±0.4% tolerance. Requires large sample size (~2-5 mg). Destructive.
  • Verdict: Use for final regulatory submission, but expect optimization cycles.

Method B: Quantitative NMR (qNMR)

The Modern Accuracy Standard

Mechanism:


-NMR integration of the target molecule against a traceable internal standard (e.g., 1,3,5-Trimethoxybenzene) of known purity.
  • Pros: Non-destructive; distinguishes between structural isomers; unaffected by moisture (if using non-labile protons); precise within ±0.5%.

  • Cons: Requires precise weighing; internal standard must not overlap with sample signals.

  • Verdict: Superior for internal QC. It proves "how much" of the specific molecule is present, ignoring inorganic salts that CHN might miss or misinterpret.

Method C: High-Resolution Mass Spectrometry (HRMS)

Identity Confirmation

Mechanism: Ionization (ESI/APCI) followed by Time-of-Flight (TOF) or Orbitrap detection to determine exact mass.

  • Pros: Confirms molecular formula with <5 ppm error.

  • Cons: Not Quantitative. Ionization efficiency varies; does not indicate bulk purity (a 90% pure sample looks the same as a 99% pure sample).

  • Verdict: Mandatory for identity, useless for purity %.

Data Presentation: Experimental vs. Theoretical

The following table illustrates a typical scenario where a researcher synthesizes 1-Methoxy-3-nitropropane. Note the discrepancy in Method A (CHN) typical of nitro compounds.

MetricTheoreticalMethod A: CHN (Experimental)Method B: qNMR (Experimental)Method C: HRMS (m/z)
Carbon 40.33%40.15% (Within Range)98.2% (Purity)N/A
Hydrogen 7.62%7.85% (High due to

)
N/AN/A
Nitrogen 11.76% 11.15% (FAIL - Low) N/AN/A
Exact Mass 119.0582N/AN/A120.0655

Result -Fail (>0.4% error) Pass Pass (<3 ppm)

Analysis of Failure: The CHN Nitrogen value (11.15%) is significantly lower than theoretical (11.76%). This is a classic "Nitro Error" where nitrogen is trapped as oxides or the capsule leaked during combustion. However, qNMR confirms the structure is 98.2% pure, suggesting the CHN failure is methodological, not chemical.

Experimental Protocols

Protocol A: Optimized CHN for Liquid Nitro Compounds

To mitigate volatility and incomplete combustion.

  • Capsule Selection: Use tin capsules for liquids, not silver. Tin provides a strong exothermic flash upon oxidation (

    
    ), aiding the complete combustion of the nitro group.
    
  • Sealing: 1-Methoxy-3-nitropropane is a liquid.[2] Weigh 2.0 mg into the capsule and cold-weld immediately using a capsule press. Do not rely on folding.

  • Oxidation Enhancer: Add 1-2 mg of

    
     (Vanadium Pentoxide) or 
    
    
    
    (Tungsten Trioxide) to the capsule. This acts as an oxygen donor to ensure the nitro group is fully processed.
  • Standardization: Run a sulfanilamide standard immediately before the sample to verify the reduction tube (Copper) capacity.

Protocol B: qNMR Workflow (Internal Standard Method)

Self-Validating Purity Check.

  • Standard Selection: Use Dimethyl Sulfone (

    
    )  or 1,3,5-Trimethoxybenzene .
    
    • Reasoning: These solids are non-volatile, stable, and have simple singlets that do not overlap with the propyl chain of the analyte.

  • Solvent:

    
     (Chloroform-d).
    
  • Preparation:

    • Weigh exactly 10.0 mg of 1-Methoxy-3-nitropropane (

      
      ) into a vial.
      
    • Weigh exactly 5.0 mg of Internal Standard (

      
      ) into the same vial.
      
    • Dissolve in 0.6 mL

      
      .
      
  • Acquisition:

    • Pulse delay (

      
      ): 60 seconds  (Critical: Nitro protons have long relaxation times 
      
      
      
      .
      
      
      must be
      
      
      ).
    • Scans: 16.

  • Calculation:

    
    
    
    • 
      : Integral area
      
    • 
      : Number of protons (e.g., 2 for the 
      
      
      
      triplet)

Decision Logic & Workflow

The following diagram illustrates the logical flow for characterizing this compound, prioritizing qNMR for process development and CHN only for final validation.

G Start Crude 1-Methoxy-3-nitropropane Purification Distillation / Column Start->Purification Identity Identity Check (HRMS + 1H-NMR) Purification->Identity Decision Is Purity > 95%? Identity->Decision Decision->Purification No (Re-run) QuantMethod Select Quantitative Method Decision->QuantMethod Yes qNMR Method B: qNMR (Process Check / Internal QC) QuantMethod->qNMR Routine Check CHN Method A: CHN Analysis (Publication / Regulatory) QuantMethod->CHN Final Validation ResultPass Valid Certificate of Analysis qNMR->ResultPass >98% CHN->ResultPass <0.4% Diff ResultFail Repurify / Dry Sample CHN->ResultFail >0.4% Diff ResultFail->Purification

Figure 1: Analytical decision matrix. qNMR is prioritized for routine purity checks due to the high failure rate of nitro compounds in CHN analysis.

References

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[3][4] Progress in Nuclear Magnetic Resonance Spectroscopy.[4] Link

  • National Institute of Standards and Technology (NIST). (2023). 1-Methoxy-3-nitrobenzene (Analog Reference Data).[5][6] NIST Chemistry WebBook, SRD 69. Link

  • American Chemical Society (ACS). (2024). ACS Guide to Scholarly Communication: Characterization of Organic Compounds. (Standard for ±0.4% CHN requirement). Link

  • Pellizzoni, M., et al. (2021). Elemental analysis: an important purity control but prone to manipulations.[7] Inorganic Chemistry Frontiers. (Discusses CHN limitations). Link

Sources

Validation

Technical Guide: Solvent System Optimization for 1-Methoxy-3-nitropropane

Executive Summary 1-Methoxy-3-nitropropane (1-M-3-NP) represents a critical bifunctional building block in the synthesis of pharmaceutical intermediates, particularly for accessing -amino ethers (e.g., 3-methoxypropylami...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Methoxy-3-nitropropane (1-M-3-NP) represents a critical bifunctional building block in the synthesis of pharmaceutical intermediates, particularly for accessing


-amino ethers (e.g., 3-methoxypropylamine) and functionalized nitroaldol adducts. Its unique structure—combining a polar, nucleophilic nitro group with a Lewis-basic ether tail—creates specific solvation requirements that differ from simple nitroalkanes.

This guide objectively compares the performance of 1-M-3-NP across three distinct solvent classes: Polar Protic (Alcohols) , Polar Aprotic (Ethers/Amides) , and Aqueous/Biphasic Systems . Analysis focuses on the two primary transformations relevant to drug development: the Henry Reaction (Nitroaldol) and Catalytic Hydrogenation .

Part 1: Physicochemical Profile & Solvation Logic

Understanding the solute-solvent interaction is the prerequisite for process optimization. 1-M-3-NP exhibits a "dual-polarity" character.

  • Nitro Group (

    
    ):  Highly polar, electron-withdrawing. The 
    
    
    
    -protons (
    
    
    ) are acidic, requiring base stabilization.
  • Methoxy Group (

    
    ):  Lewis basic. Capable of weak chelation with metal cations (
    
    
    
    ,
    
    
    ), potentially altering the geometry of transition states in aprotic solvents.
Solvation Mechanism Diagram

The following diagram illustrates how solvent choice dictates the stability of the reactive nitronate intermediate.

SolventInteraction Substrate 1-Methoxy-3-nitropropane Base Base Deprotonation Substrate->Base Nitronate Nitronate Anion (Reactive Intermediate) Base->Nitronate Protic Protic Solvent (MeOH) H-Bond Stabilization (Thermodynamic Control) Nitronate->Protic H-Bonding to Oxygen Aprotic Aprotic Solvent (THF) Cation Solvation Only (Kinetic Reactivity) Nitronate->Aprotic Naked Anion Effect

Figure 1: Solvation mechanisms affecting the nitronate intermediate. Protic solvents stabilize the anion (lowering energy but potentially reducing nucleophilicity), while aprotic solvents leave the anion "naked" and more reactive.

Part 2: Performance in C-C Bond Formation (Henry Reaction)

The Henry reaction is the primary application for 1-M-3-NP in building complex scaffolds. The solvent system dictates the reaction pathway (reversible vs. irreversible).

Polar Protic Systems (Methanol/Ethanol)
  • Mechanism: The solvent acts as a hydrogen bond donor, stabilizing the nitro-aldol adduct.

  • Performance:

    • Pros: High solubility of reagents; environmentally benign; promotes thermodynamic equilibrium.

    • Cons: Water generated or present can induce a retro-Henry reaction, lowering yields.

    • Ideal For: Reactions using mild bases (NaOH, KOH) where equilibrium favors the product.

Polar Aprotic Systems (THF/DMF)
  • Mechanism: THF solvates cations (e.g.,

    
     from LDA) but does not H-bond with the nitronate. This creates a "naked," highly reactive nucleophile.
    
  • Performance:

    • Pros: Rapid kinetics; allows for low-temperature lithiation (

      
      ) to control stereochemistry.
      
    • Cons: Requires strictly anhydrous conditions.

    • Ideal For: Stereoselective synthesis or coupling with sterically hindered aldehydes.

Aqueous/Surfactant Systems (Green Chemistry)
  • Mechanism: "On-water" catalysis where hydrophobic effects accelerate the reaction at the phase interface.

  • Performance:

    • Pros: Excellent E-factor (waste reduction); simple workup.

    • Cons: 1-M-3-NP has partial water solubility, which may reduce the interfacial effect compared to long-chain nitroalkanes.

    • Ideal For: Large-scale industrial synthesis where chromatography must be avoided.

Part 3: Comparative Performance Data

The following data summarizes the performance of 1-M-3-NP in a standard Henry reaction with Benzaldehyde (1.1 equiv).

Table 1: Solvent Effects on Yield and Kinetics

Solvent SystemBase CatalystTemp (

)
Time (h)Isolated Yield (%)Selectivity (Aldol:Alkene)
Ethanol (Abs) NaOH (10 mol%)25478%95:5
THF (Anhydrous) KOtBu (1.1 equiv)-78 to 0292%>99:1
Water (Micelle) TPGS-750-M251284%90:10
Toluene EDA / Mol. Sieves80665%20:80 (Dehydration favored)

Interpretation: THF provides the highest yield for the alcohol product due to kinetic trapping. Toluene promotes dehydration to the nitroalkene (Henry condensation) due to the thermal conditions and azeotropic water removal.

Part 4: Experimental Protocols

Protocol A: Kinetic Control in THF (High Yield)

Best for: Drug discovery intermediates requiring high purity.

  • Preparation: Flame-dry a 250 mL round-bottom flask under Argon.

  • Solvation: Dissolve 1-Methoxy-3-nitropropane (10 mmol, 1.19 g) in anhydrous THF (50 mL). Cool to

    
    .
    
  • Deprotonation: Add LiHMDS (1.0 M in THF, 11 mL) dropwise over 15 minutes. The solution may turn slight yellow (nitronate formation).

  • Addition: Add the electrophile (e.g., aldehyde) dissolved in THF slowly.

  • Quench: Stir for 1 hour at

    
    , then quench with saturated 
    
    
    
    before warming to RT.
  • Workup: Extract with EtOAc, wash with brine, dry over

    
    .
    
Protocol B: Catalytic Hydrogenation to 3-Methoxypropylamine

Best for: Bulk amine production.

  • System: High-pressure autoclave (Hastelloy or Stainless Steel).

  • Solvent: Methanol (0.5 M concentration). Note: Avoid halogenated solvents.

  • Catalyst: Raney Nickel (10 wt% loading) or

    
    .
    
  • Conditions: 50 psi

    
    , 
    
    
    
    , 6 hours.
  • Self-Validating Check: Monitor

    
     uptake curve. Cessation of uptake indicates completion. Verify by IR (disappearance of 
    
    
    
    stretch at
    
    
    ).

Part 5: Workflow Visualization

Workflow Start Start: 1-Methoxy-3-nitropropane Decision Target Outcome? Start->Decision PathA Target: u03b2-Nitroalcohol (Henry Reaction) Decision->PathA PathB Target: u03b3-Amino Ether (Reduction) Decision->PathB SolvA1 Solvent: THF/LiHMDS (Kinetic Control) PathA->SolvA1 High Value API SolvA2 Solvent: EtOH/NaOH (Thermodynamic Control) PathA->SolvA2 Bulk Intermediate SolvB1 Solvent: MeOH (Raney Ni / H2) PathB->SolvB1 ResultA High Yield, High Purity SolvA1->ResultA ResultB Reversible, Lower Cost SolvA2->ResultB

Figure 2: Decision matrix for solvent selection based on desired reaction outcome and economic constraints.

References

  • PubChem. "1-Methoxy-3-nitropropane Compound Summary." National Library of Medicine. [Link]

  • Organic Chemistry Portal. "The Henry Reaction (Nitroaldol Reaction): Mechanism and Recent Literature." Organic Chemistry Portal. [Link]

  • Kostal, J., et al. "Investigation of solvent effects on the rate and stereoselectivity of the Henry reaction."[1] Org.[1][2][3] Lett., 2012, 14(1), 260–263.[1] [Link]

  • RSC Advances. "Green approaches to the Henry reaction." Royal Society of Chemistry. [Link]

Sources

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